tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-7-8(18-4)5-6-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYXAKCOMRSREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436712 | |
| Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185428-55-1 | |
| Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl (5-methoxy-2-nitrophenyl)carbamate CAS number 185428-55-1
CAS Number: 185428-55-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, experimental protocols for its use, and its role in the development of targeted cancer therapies.
Chemical and Physical Properties
This compound is a nitrobenzene derivative that serves as a crucial building block in organic synthesis. Its chemical structure combines a Boc-protected amine, a methoxy group, and a nitro group on a benzene ring, making it a versatile precursor for the introduction of a substituted aniline moiety in complex molecules.
| Property | Value | Source |
| CAS Number | 185428-55-1 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |
| Molecular Weight | 268.27 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Hazards | Harmful if swallowed | [3] |
Role in Drug Discovery and Development
This compound is a pivotal intermediate in the synthesis of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Notably, it is a key precursor in the manufacturing of Osimertinib (AZD9291) , a medication used to treat non-small cell lung cancer with specific EGFR mutations.[2][4] The nitro group can be readily reduced to an amine, which then participates in further coupling reactions to construct the core structure of the final active pharmaceutical ingredient (API).
Experimental Protocols
Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester [2][4]
This procedure details the nucleophilic substitution reaction on a fluorinated precursor, which is structurally analogous to the title compound in terms of the protected nitrophenylamine core.
Materials:
-
(4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester
-
N¹,N¹,N²-trimethylethane-1,2-diamine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask
-
Magnetic stirrer and heat plate
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a solution of (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester (1.0 eq) in DMA, add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) and N¹,N¹,N²-trimethylethane-1,2-diamine (1.2 eq).
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract with dichloromethane (DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an orange solid.
Quantitative Data:
Visualizations
Experimental Workflow: Synthesis of an Osimertinib Precursor
The following diagram illustrates the key steps in the synthesis of a diamino intermediate for Osimertinib, starting from a Boc-protected nitrophenyl precursor.
References
A Senior Application Scientist's Guide to tert-Butyl (5-methoxy-2-nitrophenyl)carbamate: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Key Intermediate
In the landscape of modern medicinal chemistry, the success of a complex synthesis often hinges on the strategic use of well-designed intermediates. tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a seemingly unassuming molecule, is a quintessential example of such a critical building block. Its true value is realized in its role as a precursor in the synthesis of highly targeted therapeutics, most notably in the production of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).
This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, the logic of its application, and the necessary protocols for its handling and characterization. As scientists, our goal is not just to perform reactions, but to understand them; this document is structured to facilitate that understanding.
Core Molecular and Physical Properties
The fundamental properties of a reagent dictate its handling, reactivity, and purification. The data below is consolidated for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 268.27 g/mol | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |
| CAS Number | 185428-55-1 | [2] |
| Appearance | Yellow Solid | [3] |
| Storage Temperature | 2-8°C, dry and sealed | [2] |
Strategic Synthesis: The Boc Protection of a Nitroaniline Precursor
The synthesis of this compound is a foundational step in more complex synthetic routes. The primary method involves the protection of an aniline's amino group as a tert-butyloxycarbonyl (Boc) carbamate. This is a ubiquitous transformation in organic synthesis, chosen for its high efficiency and the stability of the Boc group under many reaction conditions, yet its facile removal under acidic conditions.
The precursor of choice is typically 4-fluoro-2-methoxy-5-nitroaniline or a similar substituted aniline. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of anilines.[3][4] It is designed to be self-validating through in-process monitoring.
Materials:
-
4-Fluoro-2-methoxy-5-nitroaniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), triethylamine (1.5 eq), and DMAP (0.2 eq). Dissolve the components in anhydrous DCM.
-
Cooling: Cool the solution to 0-5°C using an ice/water bath. This is critical to control the exothermicity of the reaction upon addition of Boc₂O.
-
Reagent Addition: Slowly add a solution of Boc₂O (2.0 eq) in DCM to the cooled reaction mixture dropwise. Using a slight excess of Boc₂O ensures the complete consumption of the starting aniline.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress should be diligently monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. This removes unreacted acidic species and water-soluble byproducts.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically a yellow solid.[3] Further purification can be achieved by recrystallization if necessary.
Application in Drug Development: A Gateway to Osimertinib
The primary utility of this compound is its role as a key intermediate in the synthesis of Osimertinib (AZD9291).[4] Osimertinib is a third-generation EGFR inhibitor used to treat non-small-cell lung cancer (NSCLC) with specific mutations.
The structure of the carbamate is strategically poised for a series of transformations:
-
Nucleophilic Aromatic Substitution (SₙAr): The nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom by a suitable nucleophile.
-
Reduction: The nitro group is then reduced to an amine.
-
Further Elaboration: This newly formed amine, along with the original (now deprotected) amine, serves as an anchor point for constructing the pyrimidine core of the final drug molecule.
Role as an Intermediate Diagram
Caption: Simplified pathway from the intermediate to Osimertinib.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. While specific spectra for this exact compound are not widely published, we can reliably predict the key signals based on its structure and data from closely related analogs like tert-butyl (2-nitrophenyl)carbamate.[5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals expected in the δ 7.0-8.5 ppm range. The methoxy and nitro groups will dictate the specific splitting patterns. Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm. Boc Protons: A characteristic, large singlet at approximately δ 1.5 ppm (integrating to 9H). Carbamate N-H: A broad singlet, typically around δ 9.5 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: Signal expected around δ 152-154 ppm. Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. Boc Quaternary Carbon: Signal around δ 81-82 ppm. Boc Methyl Carbons: A strong signal around δ 28 ppm. Methoxy Carbon: Signal around δ 55-56 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 269.11. [M+Na]⁺: Expected at m/z 291.10. Key Fragment: Loss of the tert-butyl group (-56) or isobutylene is a common fragmentation pathway for Boc-protected compounds. |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be executed with a thorough understanding of the potential hazards.
GHS Classification (CAS: 185428-55-1): [2]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are accessible.
-
Eye/Face Protection: Wear safety goggles with side-shields.
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If handling as a powder outside of a fume hood, a suitable respirator may be required.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C. Keep away from direct sunlight and sources of ignition.[2]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than just a chemical with a specific molecular weight. It is a strategically designed tool for advanced organic synthesis. Its Boc-protected amine offers stability, while the nitro-activated ring provides a handle for controlled, regioselective functionalization. Understanding these functional roles allows researchers to leverage this intermediate effectively, particularly in the synthesis of complex pharmaceutical agents like Osimertinib. By following rigorous, well-understood protocols for its synthesis, characterization, and handling, scientists can confidently incorporate this valuable building block into their drug discovery and development programs.
References
A Technical Guide to tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available spectral data for tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in organic synthesis.
Core Chemical Properties
This compound is a nitroaromatic compound incorporating a bulky tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable precursor in the synthesis of various pharmaceutical and biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 268.27 g/mol | --INVALID-LINK-- |
| Melting Point | 137-138 °C | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 353.1±32.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[2] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported.[1] The synthesis involves the reaction of 5-Methoxy-2-nitrobenzoic acid with diphenylphosphoryl azide and tert-butanol.
Materials:
-
5-Methoxy-2-nitrobenzoic acid
-
Toluene
-
Triethylamine
-
Diphenylphosphoryl azide
-
2-methylpropan-2-ol (tert-butanol)
Procedure:
-
Suspend 5-Methoxy-2-nitrobenzoic acid (10.30 g) in toluene (200 ml).
-
Add triethylamine (9 ml) and diphenylphosphoryl azide (14 ml) dropwise at room temperature.
-
Stir the mixture at 95 °C for 1.5 hours.
-
Add triethylamine (29 ml) and 2-methylpropan-2-ol (15 ml).
-
Continue stirring to complete the reaction.
-
The product can be isolated and purified using standard organic chemistry techniques.
Spectroscopic Data
Limited spectroscopic data is currently available in the public domain.
¹H NMR (Proton Nuclear Magnetic Resonance):
A partial ¹H NMR spectrum has been reported with the following peaks: δ 7.08 (1H, dd, J = 9.5, 2.8Hz), 8.16 (1H, d, J = 2.8Hz), 8.18 (1H, d, J = 9.5Hz).
¹³C NMR and IR Spectroscopy:
Safety and Handling
For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling nitroaromatic compounds should be followed. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Logical Relationship Diagram
The following diagram illustrates the role of this compound as a chemical intermediate. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex molecules.
This technical guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its chemical and physical properties.
References
tert-Butyl (5-methoxy-2-nitrophenyl)carbamate structure
An In-depth Technical Guide to tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its structure, properties, synthesis, and applications.
Chemical Structure and Identifiers
This compound is an aromatic nitro compound featuring a Boc-protected amine and a methoxy substituent on the phenyl ring. The spatial arrangement of these functional groups makes it a versatile building block for the synthesis of more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 185428-55-1[1] |
| IUPAC Name | tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate |
| Molecular Formula | C12H16N2O5[1] |
| Synonyms | 2-(Boc-amino)-4-methoxy-1-nitrobenzene, (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester[1] |
| InChIKey | IGYXAKCOMRSREX-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)--INVALID-LINK--[O-] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The following table summarizes its key quantitative data.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 268.27 g/mol [1] |
| Exact Mass | 268.10592162 Da[1] |
| Appearance | Not specified in provided results |
| Melting Point | Not specified in provided results |
| Boiling Point | Not specified in provided results |
| Solubility | Not specified in provided results |
Note: Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound were not available in the consulted resources. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Synthesis Protocol
This compound is typically synthesized via the protection of the amino group of the corresponding aniline with a tert-butoxycarbonyl (Boc) group. A general procedure involves the reaction of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). While a specific paper detailing this exact transformation was not found, a related synthesis starting from 4-fluoro-2-methoxy-5-nitroaniline involves an acylation step to introduce the Boc group[2][3].
Experimental Protocol: Synthesis via Boc-Protection
Objective: To synthesize this compound from 5-methoxy-2-nitroaniline.
Materials:
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-methoxy-2-nitroaniline (1.0 equivalent) in anhydrous DCM.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution. If desired, a catalytic amount of DMAP (0.1 equivalents) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aniline.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Final Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Applications in Research and Development
This compound serves primarily as a synthetic intermediate in the pharmaceutical industry[4]. Its structure contains two key functional groups that can be selectively modified.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine.
-
Nitro Group: The nitro group can be readily reduced to an amino group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like iron (Fe) or tin(II) chloride (SnCl₂).
This dual functionality allows for sequential chemical transformations. The most common application involves the reduction of the nitro group to form tert-butyl (5-amino-2-methoxyphenyl)carbamate [5]. This resulting diamine precursor is a valuable building block for synthesizing heterocyclic compounds and other complex target molecules, including kinase inhibitors for cancer therapy.
References
A Comprehensive Technical Guide to tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in organic synthesis. This document details its chemical identity, provides a robust synthesis protocol, and contextualizes its application in the synthesis of advanced chemical entities.
Chemical Identity and Synonyms
This compound is a nitroaromatic compound featuring a Boc-protected amine. This structural motif makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A comprehensive list of its identifiers and synonyms is provided below to facilitate cross-referencing in research and procurement.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value |
| Chemical Name | This compound |
| CAS Number | 185428-55-1[1][2][3] |
| Molecular Formula | C12H16N2O5[1][2] |
| Molecular Weight | 268.27 g/mol [1][2] |
| IUPAC Name | tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate |
| Synonyms | 2-(Boc-amino)-4-methoxy-1-nitrobenzene, TERT-BUTYL N-(5-METHOXY-2-NITROPHENYL)CARBAMATE, (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester, Carbamic acid, (5-methoxy-2-nitrophenyl)-, 1,1-dimethylethyl ester[2] |
| InChI Key | IGYXAKCOMRSREX-UHFFFAOYSA-N[2] |
| MDL Number | MFCD28043790[1] |
It is crucial to distinguish this compound from its isomer, tert-Butyl (4-methoxy-2-nitrophenyl)carbamate, which possesses a different substitution pattern on the aromatic ring and is registered under CAS Number 185428-90-4.
Physicochemical Properties
-
¹H NMR (400 MHz, CDCl₃): δ 9.65 (bs, 1H), 8.55 (d, J = 8Hz, 1H), 8.18 (d, J = 8Hz, 1H), 7.60 (t, J = 8Hz, 1H), 7.08 (t, J = 8Hz, 1H), 1.54 (s, 9H).[4]
-
¹³C NMR (100MHz, CDCl₃): δ 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20.[4]
These values can serve as a useful, albeit approximate, guide for the characterization of this compound.
Experimental Protocol: Synthesis of this compound
The following protocol describes a standard laboratory procedure for the synthesis of this compound via the Boc-protection of 5-methoxy-2-nitroaniline.
Materials:
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-methoxy-2-nitroaniline (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Boc Anhydride: To the cooled solution, add a catalytic amount of DMAP, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq.) in anhydrous dichloromethane.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.
Applications in Synthesis
This compound is a valuable intermediate in multi-step organic syntheses. Its primary utility lies in the subsequent reduction of the nitro group to an amine, which can then participate in a variety of coupling reactions. The Boc-protecting group can be readily removed under acidic conditions, revealing the aniline for further functionalization.
A key application of this compound is as a precursor in the synthesis of kinase inhibitors and other biologically active molecules. The following diagram illustrates a generalized synthetic workflow where this compound serves as a key building block.
Caption: Synthetic workflow using the target compound.
This diagram illustrates the strategic use of this compound in a synthetic sequence. The initial Boc protection allows for the selective reduction of the nitro group, followed by a coupling reaction to build the core of the final molecule. The final deprotection step then unmasks the amine to yield the desired product. This workflow is representative of its application in the synthesis of complex pharmaceutical agents.
References
An In-depth Technical Guide to 2-(Boc-amino)-4-methoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(Boc-amino)-4-methoxy-1-nitrobenzene, a notable intermediate in synthetic organic chemistry. This document is intended to be a valuable resource for professionals in research and development.
Core Properties and Data
2-(Boc-amino)-4-methoxy-1-nitrobenzene, also known as tert-butyl (5-methoxy-2-nitrophenyl)carbamate, is a nitrobenzene derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a methoxy group. These functional groups make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
Table 1: Physicochemical Properties of 2-(Boc-amino)-4-methoxy-1-nitrobenzene and Related Compounds
| Property | 2-(Boc-amino)-4-methoxy-1-nitrobenzene | tert-Butyl (2-nitrophenyl)carbamate | tert-Butyl (4-methoxyphenyl)carbamate |
| Molecular Formula | C₁₂H₁₆N₂O₅[1] | C₁₁H₁₄N₂O₄ | C₁₂H₁₇NO₃ |
| Molecular Weight | 268.27 g/mol [1] | 238.23 g/mol | 223.27 g/mol |
| Appearance | Yellow solid (predicted) | Yellow solid[2] | White solid[2] |
| Melting Point | Data not available | 89-90 °C[2] | 94-96 °C[2] |
| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[3] | Data not available | Data not available |
Synthesis and Purification
The synthesis of 2-(Boc-amino)-4-methoxy-1-nitrobenzene can be achieved through the protection of the amino group of a precursor molecule. A common and effective method involves the reaction of 4-fluoro-2-methoxy-5-nitroaniline with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of 2-(Boc-amino)-4-methoxy-1-nitrobenzene
This protocol is adapted from the synthesis of structurally related compounds.
Materials:
-
4-fluoro-2-methoxy-5-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask, dissolve 4-fluoro-2-methoxy-5-nitroaniline in dichloromethane.
-
Add triethylamine and a catalytic amount of DMAP to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 2-(Boc-amino)-4-methoxy-1-nitrobenzene.
Purification:
The crude product can be further purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a hot solvent mixture, such as hexane/dichloromethane, and allowing it to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.[4]
Below is a visual representation of the general synthesis workflow.
Spectroscopic Characterization
The structure of 2-(Boc-amino)-4-methoxy-1-nitrobenzene can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-(Boc-amino)-4-methoxy-1-nitrobenzene (Predicted) | ~1.5 (s, 9H, C(CH₃)₃), ~3.8 (s, 3H, OCH₃), ~7.0-8.5 (m, 3H, Ar-H) | ~28.3 (C(CH₃)₃), ~56.0 (OCH₃), ~81.0 (C(CH₃)₃), Aromatic carbons in the range of 110-150, ~153.0 (C=O) |
| tert-Butyl (2-nitrophenyl)carbamate [2] | 1.54 (s, 9H), 7.08 (t, 1H), 7.60 (t, 1H), 8.18 (d, 1H), 8.55 (d, 1H), 9.65 (bs, 1H) | 28.2, 81.8, 120.7, 121.8, 125.8, 135.7, 135.9, 152.2 |
| tert-Butyl (4-methoxyphenyl)carbamate [2] | 1.50 (s, 9H), 3.77 (s, 3H), 6.44 (bs, 1H), 6.82 (d, 2H), 7.26 (d, 2H) | 28.3, 55.4, 80.1, 114.1, 120.5, 131.4, 153.2, 155.6 |
Mass Spectrometry: The mass spectrum of 2-(Boc-amino)-4-methoxy-1-nitrobenzene is expected to show a molecular ion peak corresponding to its molecular weight.
Potential Applications and Biological Relevance
Derivatives of nitroaniline are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the nitro group, an electron-withdrawing moiety, is often crucial for their mechanism of action.
-
Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial Agents: Certain nitroaniline compounds have demonstrated efficacy against a range of bacterial and fungal strains.[5]
The Boc-protected amine in 2-(Boc-amino)-4-methoxy-1-nitrobenzene serves as a key functional handle for further synthetic modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships.
The general workflow for evaluating the biological activity of such compounds is depicted below.
Experimental Protocol: General Antimicrobial Susceptibility Testing
Materials:
-
Test compound (e.g., a derivative of 2-(Boc-amino)-4-methoxy-1-nitrobenzene)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Serial Dilution: Perform serial dilutions of the test compound in the broth within the 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Safety and Handling
Detailed safety information for 2-(Boc-amino)-4-methoxy-1-nitrobenzene is not available. However, based on the safety data for structurally related nitroaromatic compounds, it should be handled with care. It is advisable to treat the compound as potentially hazardous.
General Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
This guide provides a foundational understanding of 2-(Boc-amino)-4-methoxy-1-nitrobenzene. Further research is warranted to fully elucidate its physicochemical properties and explore its potential applications in drug discovery and development.
References
A Technical Guide to (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester: Synthesis and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester is a key chemical intermediate with significant applications in the synthesis of pharmacologically active molecules. Its structure, featuring a Boc-protected amine, a nitro group, and a methoxy group on a phenyl ring, makes it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of its primary application as a precursor in the synthesis of targeted cancer therapies, detailed experimental protocols, and relevant quantitative data.
Core Application: Intermediate in the Synthesis of EGFR Inhibitors
The principal application of (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester is as a crucial intermediate in the multi-step synthesis of third-generation epidermal growth factor receptor (EGFR) inhibitors, such as Omisertinib (AZD9291).[1][2] AZD9291 is an irreversible EGFR inhibitor effective against certain mutations in non-small cell lung cancer.[2]
The tert-butyl carbamate (Boc) moiety serves as a widely utilized protecting group for the amine, enabling selective chemical transformations at other positions of the molecule.[3] The nitro group is a precursor to an amine, which is essential for the final structure of the target drug, while the methoxy group influences the electronic properties of the ring.[3]
Synthetic Workflow
The synthesis of the key downstream intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, from 4-fluoro-2-methoxy-5-nitroaniline involves a three-step process: acylation (Boc protection), nucleophilic aromatic substitution, and reduction of the nitro group.[1][2]
Experimental Protocols
The following protocols are adapted from established synthetic procedures.[1][2]
Synthesis of (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester
-
Materials: 4-fluoro-2-methoxy-5-nitroaniline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
A solution of 4-fluoro-2-methoxy-5-nitroaniline (4.0 g, 21.5 mmol), triethylamine (32.25 mmol), and DMAP (0.52 g, 4.3 mmol) in DCM (50 mL) is cooled to 0-5 °C in an ice/water bath.
-
A solution of Boc₂O (9.4 g, 43.0 mmol) in DCM (30 mL) is added slowly to the mixture.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with DCM (3 x 300 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.
-
Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester
-
Materials: (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester, N¹,N¹,N²-trimethylethane-1,2-diamine, N,N-Diisopropylethylamine (DIPEA).
-
Procedure:
-
A mixture of (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester and N¹,N¹,N²-trimethylethane-1,2-diamine is heated to 140 °C in the presence of DIPEA.
-
The reaction is monitored until completion.
-
The crude product is purified for the subsequent step.
-
Synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate
-
Materials: {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester, 80% Hydrazine hydrate, Ferric chloride (FeCl₃), Activated carbon, Ethanol.
-
Procedure:
-
A solution of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester (2.5 g, 6.8 mmol) in ethanol is heated to 60 °C.
-
FeCl₃ (0.5 g, 3.0 mmol) and activated carbon are added.
-
The mixture is heated to 80 °C, and 80% hydrazine hydrate (1.7 g, 34.0 mmol) is added.
-
Upon reaction completion, the product is isolated and purified.
-
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps.
| Step | Starting Material | Product | Reported Yield | Reference |
| 1. Acylation (Boc Protection) | 4-fluoro-2-methoxy-5-nitroaniline | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | 90% | [1] |
| Overall (3 steps) | 4-fluoro-2-methoxy-5-nitroaniline | tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | 81% | [1][2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₅ |
| Molecular Weight | 268.27 g/mol [4] |
| CAS Number | 185428-55-1[4] |
| Appearance | Typically a solid |
| Synonyms | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, 2-(Boc-amino)-4-methoxy-1-nitrobenzene[4] |
Conclusion
(5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester is a valuable intermediate in synthetic organic chemistry, particularly for the development of targeted pharmaceuticals. The synthetic route described highlights a practical and efficient method for producing a key precursor to advanced EGFR inhibitors. The strategic use of the Boc protecting group and the sequential modification of the aromatic ring underscore its importance in constructing complex molecular architectures for drug discovery.
References
The Crucial Role of a Boc-Protected Diaminobenzene Intermediate in the Convergent Synthesis of Osimertinib (AZD9291)
A cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its intricate synthesis relies on a convergent approach, wherein a key intermediate, tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, plays a pivotal role. This technical guide delves into the synthesis of this crucial building block and its subsequent incorporation to yield the final active pharmaceutical ingredient, providing detailed experimental protocols and quantitative data for researchers and professionals in drug development.
Osimertinib is specifically designed to target both the sensitizing EGFR mutations and the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] The chemical architecture of Osimertinib features a central pyrimidine scaffold linked to an indole moiety and a substituted diaminobenzene ring bearing an acrylamide group. The synthesis of this complex molecule is a multi-step process, with the preparation of the Boc-protected diaminobenzene intermediate being a critical phase.
Synthesis of the Key Intermediate: A Multi-Step Approach
The synthesis of tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate commences from commercially available 4-fluoro-2-methoxy-5-nitroaniline. The synthetic sequence involves three key transformations: protection of the aniline, nucleophilic aromatic substitution, and reduction of the nitro group.[2][3][4]
Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Product | Yield |
| 1. Acylation | 4-fluoro-2-methoxy-5-nitroaniline | Boc₂O, Triethylamine, DMAP, DCM, 0-5 °C | (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | - |
| 2. Nucleophilic Substitution | (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA, DMA, 60 °C, 2 h | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 92% |
| 3. Reduction | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 80% Hydrazine hydrate, FeCl₃, Activated carbon, Ethanol, 80 °C | tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | - |
| Overall Yield | 81% |
Experimental Protocols
Step 1: Synthesis of (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester [2]
To a solution of 4-fluoro-2-methoxy-5-nitroaniline (4.0 g, 21.5 mmol), triethylamine (32.25 mmol), and 4-dimethylaminopyridine (DMAP) (0.52 g, 4.3 mmol) in dichloromethane (DCM) (50 mL), cooled to 0-5 °C in an ice/water bath, is added a solution of di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at this temperature and monitored by TLC. Upon completion, the reaction is worked up to yield the Boc-protected aniline derivative.
Step 2: Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester [2][4]
A solution of (4-fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester (6.3g, 22.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.82 mL, 22.0 mmol) in N,N-Dimethylacetamide (DMA) (100 mL) is treated with N¹,N¹,N²-trimethylethane-1,2-diamine (2.7 g, 27.0 mmol). The mixture is heated to 60 °C and stirred for 2 hours. After cooling, water is added to the reaction mixture, which is then extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the product as an orange solid (7.5 g, 92% yield).[4]
Step 3: Synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate [2][4]
To a solution of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester (2.5 g, 6.8 mmol) in ethanol, heated to 60 °C, is added FeCl₃ (0.5 g, 3.0 mmol) and activated carbon. The mixture is further heated to 80 °C, and 80% hydrazine hydrate (1.7 g, 34.0 mmol) is added. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered and concentrated to yield the desired amino-intermediate.
Final Steps to Osimertinib
The synthesized tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a pivotal intermediate that converges with the other key fragment of Osimertinib, typically a pyrimidine-indole derivative. The final steps involve the deprotection of the Boc group, followed by coupling with the pyrimidine core, and finally, the introduction of the acrylamide moiety.[1][5]
The final acylation to introduce the acrylamide group is a critical step. A common method involves the reaction of the aniline with acryloyl chloride in the presence of a base like triethylamine at low temperatures.[1] This reaction is often followed by a purification step to yield the final Osimertinib drug substance.
Mechanism of Action and Signaling Pathway
Osimertinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant EGFR. It forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the receptor.[1] This blockage prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1]
Figure 1: Simplified diagram of the EGFR signaling pathway and the inhibitory action of Osimertinib.
Figure 2: High-level workflow for the synthesis of Osimertinib highlighting the key intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the strategic use of advanced intermediates is paramount to the efficient and successful synthesis of complex active pharmaceutical ingredients (APIs). Among these crucial building blocks is tert-butyl (5-methoxy-2-nitrophenyl)carbamate, a compound that has garnered significant attention for its role in the synthesis of targeted cancer therapies. This technical guide provides a comprehensive overview of this intermediate, detailing its synthesis, chemical properties, and its critical application in the production of kinase inhibitors, with a particular focus on the third-generation EGFR inhibitor, Omisertinib (AZD9291).
Chemical Properties and Specifications
This compound is a nitroaromatic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This structural arrangement makes it a stable and versatile intermediate for further chemical transformations.
| Property | Value |
| CAS Number | 185428-55-1 |
| Molecular Formula | C₁₂H₁₆N₂O₅ |
| Molecular Weight | 268.27 g/mol |
| Appearance | Typically a yellow solid |
| Purity | ≥98% (as commonly available from suppliers) |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-protection of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the carbamoylation.
Experimental Protocol:
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a solution of 5-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Quantitative Data (based on analogous synthesis[1][2]):
| Parameter | Value |
| Yield | ~90% |
| Purity | >95% |
Spectroscopic Characterization:
While the exact spectra for the title compound were not found, the expected 1H and 13C NMR chemical shifts can be predicted based on the analysis of similar structures reported in the literature[3].
Predicted 1H NMR (CDCl₃, 400 MHz):
-
δ 8.0-8.2 (d, 1H, Ar-H)
-
δ 7.0-7.2 (dd, 1H, Ar-H)
-
δ 6.8-7.0 (d, 1H, Ar-H)
-
δ 3.9 (s, 3H, OCH₃)
-
δ 1.5 (s, 9H, C(CH₃)₃)
Predicted 13C NMR (CDCl₃, 100 MHz):
-
δ 152-154 (C=O)
-
δ 158-160 (C-OCH₃)
-
δ 138-140 (C-NO₂)
-
δ 125-127 (Ar-CH)
-
δ 115-117 (Ar-CH)
-
δ 110-112 (Ar-CH)
-
δ 81-83 (C(CH₃)₃)
-
δ 56-58 (OCH₃)
-
δ 28-29 (C(CH₃)₃)
Application as a Pharmaceutical Intermediate: The Synthesis of Omisertinib (AZD9291)
This compound is a key intermediate in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
The synthesis of the core aniline precursor to Omisertinib involves the reduction of the nitro group of a derivative of this compound to an amine. This is followed by further reactions to construct the final API.
Experimental Workflow: From Intermediate to API Precursor
The following workflow illustrates the transformation of a derivative of this compound into a key diamine intermediate for Omisertinib synthesis.
Caption: General workflow for the conversion of the intermediate.
Mechanism of Action of Omisertinib and the Targeted Signaling Pathway
Omisertinib is a potent and selective inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. By irreversibly binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, Omisertinib effectively blocks the downstream signaling pathways that promote tumor cell proliferation and survival.
EGFR Signaling Pathway Inhibited by Omisertinib
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by Omisertinib.
Caption: EGFR signaling pathway and Omisertinib's point of inhibition.
Conclusion
This compound is a strategically important pharmaceutical intermediate, the value of which is clearly demonstrated in its application for the synthesis of the targeted anti-cancer drug, Omisertinib. Its synthesis is straightforward, and its chemical properties make it an ideal building block for the construction of complex APIs. A thorough understanding of its synthesis and role in drug development is essential for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical manufacturing. The continued use of such well-designed intermediates will undoubtedly facilitate the discovery and development of next-generation therapeutics.
References
An In-depth Technical Guide on the Safety and Handling of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of specific safety data for this exact compound, this guide incorporates information from safety data sheets (SDS) of structurally similar compounds, such as tert-butyl carbamate and other nitrophenyl carbamate derivatives. All personnel handling this compound should be adequately trained in general laboratory safety and the specific procedures outlined herein.
Physicochemical and Hazard Information
The following tables summarize the known physicochemical properties and hazard classifications for this compound and related compounds. This information is crucial for understanding the potential risks and for designing safe handling procedures.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 185428-55-1 | [1] |
| Molecular Formula | C12H16N2O5 | [1][2] |
| Molecular Weight | 268.27 g/mol | [1][2] |
| Appearance | Off-white solid (Analog: tert-Butyl carbamate) | [3] |
| Melting Point | 105 - 109 °C (Analog: tert-Butyl carbamate) | [3] |
| Solubility | No data available | - |
Table 2: Hazard Identification and Classification (Based on Analogs)
| Hazard Class | GHS Classification | Precautionary Statements | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | H302 | [4][5][6] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | H315 | [4][5] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | H319 | [4][5] |
| Skin Sensitization | May cause an allergic skin reaction. | H317 | [6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | H335 | [4][5] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring a safe working environment.
Experimental Protocol: General Handling
-
Preparation : Before handling, visually inspect the container for any signs of damage or leaks. Ensure that a safety shower and eyewash station are readily accessible and in good working order.[7]
-
Engineering Controls : All work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and inhalation.[4][7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection : Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Skin and Body Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
-
-
Handling : When weighing or transferring the solid material, use a spatula and avoid creating dust clouds.[7] If dissolving the solid, add it slowly to the solvent. Keep the container tightly closed when not in use.[7]
-
Cleanup : Thoroughly clean the work area after handling. Wipe down surfaces with a suitable solvent to remove any residual chemical.
-
Hygiene : Wash hands thoroughly after handling the material and before leaving the laboratory.[7] Do not eat, drink, or smoke when using this product.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7][9] | [7][9] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[9] Remove contaminated clothing.[7] If skin irritation persists, call a physician.[9] | [7][9] |
| Inhalation | Move to fresh air.[7] If breathing is difficult, give oxygen. Seek medical attention.[7] | [7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[9] Do NOT induce vomiting.[7] Seek medical attention.[7][9] | [7][9] |
Storage and Disposal
Proper storage and disposal are essential to maintain the chemical's integrity and to prevent environmental contamination.
-
Storage : Keep container tightly closed in a dry and well-ventilated place.[3]
-
Disposal : Disposal of this chemical and its containers must be in accordance with local, regional, and national regulations. Do not let the product enter drains.[4]
Workflow and Pathway Diagrams
Diagram 1: Safe Handling Workflow
Caption: A logical workflow for the safe handling of chemical compounds.
Diagram 2: Emergency Response Pathway
Caption: A pathway for responding to accidental chemical exposure.
References
- 1. echemi.com [echemi.com]
- 2. Tert-butyl 4-methoxy-2-nitrophenylcarbamate | C12H16N2O5 | CID 10730597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cpachem.com [cpachem.com]
- 6. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. atlantis-press.com [atlantis-press.com]
tert-Butyl (5-methoxy-2-nitrophenyl)carbamate material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data, handling procedures, and experimental protocols for tert-Butyl (5-methoxy-2-nitrophenyl)carbamate. The information is intended to support laboratory safety and the proper use of this compound in research and development settings.
Compound Identification
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 185428-55-1[1] |
| Molecular Formula | C12H16N2O5[1] |
| Molecular Weight | 268.27 g/mol [1][2] |
| Synonyms | 2-(Boc-amino)-4-methoxy-1-nitrobenzene, TERT-BUTYL N-(5-METHOXY-2-NITROPHENYL)CARBAMATE, (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester |
Physical and Chemical Properties
The following table summarizes the known and computed physical and chemical properties of this compound. Note that some properties are computationally derived and have not been experimentally verified.
| Property | Value | Source |
| Appearance | Not specified (likely a solid) | - |
| Odor | Not specified | - |
| Molecular Weight | 268.27 g/mol | [1][2] |
| Exact Mass | 268.10592162 Da | [2] |
| XLogP3 | 2.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 93.4 Ų | [2] |
| Heavy Atom Count | 19 | [2] |
| Solubility | No data available | - |
| Storage Temperature | 2-8°C[1] | - |
Hazard Identification and GHS Classification
This compound is classified as harmful if swallowed according to the Globally Harmonized System (GHS).
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] | Warning |
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Experimental Protocols and Safety Measures
Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail essential procedures.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times in the laboratory.
| Protection Type | Recommendation |
| Eye/Face Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene).[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or dust is generated.[1] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
| Procedure | Recommendation |
| Handling | - Work in a well-ventilated area, preferably a chemical fume hood.[1] - Avoid breathing dust, vapors, or mist.[1] - Prevent contact with skin and eyes.[1] - Wash hands thoroughly after handling. |
| Storage | - Keep container tightly closed in a dry, cool, and well-ventilated place.[1] - Store at a recommended temperature of 2-8°C.[1] - Keep away from direct sunlight and sources of ignition.[1] |
First-Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First-Aid Measure |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician immediately.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly call a physician.[1] |
Spill and Disposal Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate personnel to a safe area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Cleanup: Use full personal protective equipment. Sweep up the material and place it in a suitable, closed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[3]
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: GHS Hazard classification and response for the compound.
Caption: A step-by-step workflow for the safe handling of the compound.
References
Technical Guide on the Solubility of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate in Organic Solvents
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This technical guide addresses the solubility of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate. A thorough review of publicly available scientific literature, patents, and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. In light of this, the guide provides a qualitative solubility forecast based on the compound's chemical structure and the known properties of analogous molecules. Furthermore, it offers a detailed, best-practice experimental protocol for the systematic determination of its solubility in various organic solvents using the isothermal equilibrium method. This document aims to be a valuable resource for researchers requiring solubility data for process development, formulation, and analytical method design.
Introduction and Solubility Profile
This compound is a chemical intermediate whose utility in organic synthesis, particularly in the development of pharmaceuticals, necessitates a clear understanding of its physical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation of final products.
As of the date of this guide, specific experimental data on the solubility of this compound in common organic solvents is not available in the surveyed literature. However, an estimation of its solubility characteristics can be derived from its structural features:
-
Aromatic Nitro Group: The presence of a nitroaromatic system generally confers low solubility in water. Aromatic nitro compounds are typically soluble in a range of organic solvents.
-
tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is non-polar and bulky, which generally increases the solubility of molecules in common organic solvents like ethyl acetate, acetone, chloroform, and dioxane. It significantly decreases solubility in water.
-
Methoxy Group and Carbamate Linkage: These functional groups add some polarity to the molecule, which may influence its solubility in more polar organic solvents like alcohols.
Based on these features, it is anticipated that this compound will exhibit good solubility in a variety of common organic solvents, particularly aprotic polar solvents and chlorinated solvents, and poor solubility in water and non-polar aliphatic hydrocarbons.
Due to the lack of quantitative data, experimental determination is essential for any application requiring precise solubility values. The following sections provide a detailed protocol for this purpose.
Quantitative Solubility Data
A comprehensive search of scientific databases and literature did not yield any specific quantitative solubility data for this compound. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The following protocol details the "shake-flask" or isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.[1][2]
3.1. Objective
To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature.
3.2. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature incubator or shaker bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical quantification method.
3.3. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) to create a calibration curve for concentration analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures a visible excess of solid remains at equilibrium is crucial.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker bath or incubator set to the desired constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary experiment can determine the time required to reach a plateau in concentration.[3]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to rest at the set temperature for a short time to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique.
-
Use the previously generated calibration curve to determine the concentration of the compound in the diluted samples.
-
-
Calculation: Calculate the solubility by accounting for the dilution factor. The result is the concentration of the saturated solution at the specified temperature.
3.4. Workflow Visualization
The following diagram illustrates the key steps in the isothermal equilibrium method for solubility determination.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
While specific solubility data for this compound remains to be published, its chemical structure suggests it will be soluble in a range of common organic solvents and poorly soluble in water. For applications in chemical synthesis, purification, and formulation where precise knowledge of solubility is essential, experimental determination is strongly recommended. The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for obtaining this critical data.
References
Spectral Data Analysis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound tert-Butyl (5-methoxy-2-nitrophenyl)carbamate. Due to the absence of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such spectral data are detailed, offering a foundational protocol for researchers.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral data of analogous compounds, including tert-butyl (2-nitrophenyl)carbamate and tert-butyl (4-methoxyphenyl)carbamate.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | d | 1H | Ar-H ortho to -NO₂ |
| ~7.2 - 7.0 | dd | 1H | Ar-H meta to -NO₂, ortho to -NHBoc |
| ~6.8 - 6.6 | d | 1H | Ar-H ortho to -OCH₃, meta to -NO₂ |
| ~3.9 | s | 3H | -OCH₃ |
| ~1.5 | s | 9H | -C(CH₃)₃ |
| ~9.5 | br s | 1H | -NH |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 155 | Ar-C-OCH₃ |
| ~152 | C=O (carbamate) |
| ~140 | Ar-C-NO₂ |
| ~135 | Ar-C-NHBoc |
| ~125 | Ar-CH |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~82 | -C(CH₃)₃ |
| ~56 | -OCH₃ |
| ~28 | -C(CH₃)₃ |
Solvent: CDCl₃
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium | N-H Stretch |
| ~3000 - 2850 | Medium | C-H Stretch (aliphatic) |
| ~1725 | Strong | C=O Stretch (carbamate) |
| ~1580, ~1350 | Strong | N-O Stretch (nitro group) |
| ~1250 | Strong | C-O Stretch (aryl ether) |
| ~1160 | Strong | C-O Stretch (carbamate) |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound
| m/z | Relative Abundance | Assignment |
| [M]+ | Variable | Molecular Ion |
| [M - 56]+ | High | Loss of isobutylene |
| [M - 100]+ | Medium | Loss of Boc group |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for a synthesized compound like this compound.
Synthesis of this compound
A plausible synthetic route involves the protection of the amino group of 5-methoxy-2-nitroaniline with a tert-butoxycarbonyl (Boc) group.
Materials:
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 5-methoxy-2-nitroaniline in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
An FTIR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid purified compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer, for example, one utilizing electrospray ionization (ESI) or electron impact (EI) ionization.
Sample Preparation:
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
For EI-MS, the sample can be introduced directly as a solid or dissolved in a volatile solvent.
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range.
-
Identify the molecular ion peak and major fragment ions.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an organic compound.
Caption: General workflow for synthesis and spectral characterization.
Methodological & Application
Synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate from 5-methoxy-2-nitroaniline
Introduction
This application note provides a detailed protocol for the synthesis of tert-butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the amino group of 5-methoxy-2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction, known as tert-butoxycarbonylation (Boc protection), is a common strategy in organic synthesis to prevent the amine group from participating in subsequent reactions.[1][2][3] The resulting carbamate is stable under many reaction conditions but can be easily removed when desired, making it an effective protecting group.[1][3]
The protocol outlined below is designed for researchers and scientists in the field of drug development and medicinal chemistry, providing a straightforward and efficient method for the preparation of this important building block.
Reaction Scheme
References
Application Notes and Protocols for the Boc Protection of 5-methoxy-2-nitroaniline
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This document provides a detailed experimental protocol for the N-Boc protection of 5-methoxy-2-nitroaniline, a valuable intermediate in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals.
The reaction involves the treatment of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylaminopyridine) (DMAP).[1][3][4] DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive N-Boc-pyridinium intermediate.[1][4]
Reaction Scheme
Caption: Reaction scheme for the Boc protection of 5-methoxy-2-nitroaniline.
Experimental Protocol
This protocol is based on established methods for the Boc protection of anilines and related compounds.[1][3][5]
Materials:
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction and chromatography
-
Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 5-methoxy-2-nitroaniline (1.0 equiv). Dissolve the starting material in anhydrous dichloromethane or acetonitrile.
-
Addition of Reagents: To the stirred solution, add 4-(dimethylaminopyridine) (DMAP) (0.1 equiv).[1][3] Subsequently, add di-tert-butyl dicarbonate (1.1 - 1.5 equiv) portion-wise to the mixture.[1][2] The reaction of DMAP with Boc₂O can be vigorous and produce carbon dioxide gas, so ensure the system is not closed.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value | Notes |
| 5-methoxy-2-nitroaniline | 1.0 equiv | Starting material |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 equiv | Boc-protecting agent[1][2] |
| 4-(Dimethylaminopyridine) | 0.1 equiv | Catalyst[1][3] |
| Solvent | Anhydrous CH₂Cl₂ or MeCN | Reaction medium |
| Temperature | Room Temperature | Mild reaction conditions |
| Reaction Time | Monitored by TLC | Typically a few hours |
| Purification Method | Flash Column Chromatography | To ensure high purity of the final product |
Experimental Workflow and Signaling Pathways
The logical flow of the experimental procedure can be visualized as follows:
Caption: Experimental workflow for the Boc protection of 5-methoxy-2-nitroaniline.
The catalytic cycle involving DMAP is a key aspect of this reaction's mechanism.
Caption: Catalytic cycle of DMAP in the Boc protection reaction.
References
Synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate: A Detailed Guide
Application Note: This document provides detailed protocols and application notes for the synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the amino group of 5-methoxy-2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). This procedure is fundamental for researchers and scientists engaged in medicinal chemistry and drug development, offering a reliable method for obtaining a crucial building block for more complex molecules.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 5-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15 | 16133-49-6 | Starting material. |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Boc-protecting agent. |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | Catalyst. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Base. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous solvent. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For purification. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | For workup. |
| Brine | NaCl (aq) | - | - | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
Reaction Scheme
The synthesis of this compound is achieved through the N-tert-butoxycarbonylation of 5-methoxy-2-nitroaniline. This reaction, commonly known as Boc protection, utilizes di-tert-butyl dicarbonate in the presence of a base to form a carbamate linkage, effectively protecting the amine functionality.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 5-Methoxy-2-nitroaniline
This protocol is a generalized procedure based on standard methods for the N-tert-butoxycarbonylation of anilines.
-
Reaction Setup: To a solution of 5-methoxy-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization to afford the desired this compound.
Protocol 2: Adapted Procedure from a Similar Synthesis
This protocol is adapted from the synthesis of a structurally related compound and provides more specific quantities.[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-nitroaniline (e.g., 1.0 g, 5.95 mmol) in anhydrous dichloromethane (20 mL). To this solution, add triethylamine (1.24 mL, 8.92 mmol, 1.5 eq) and 4-dimethylaminopyridine (73 mg, 0.595 mmol, 0.1 eq).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.43 g, 6.54 mmol, 1.1 eq) in dichloromethane (5 mL) to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction completion by TLC (3:1 Hexane:Ethyl Acetate).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Product Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure this compound.
Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are dependent on the specific reaction conditions and purification methods employed.
| Parameter | Protocol 1 (General) | Protocol 2 (Adapted) |
| Starting Material | 5-Methoxy-2-nitroaniline | 5-Methoxy-2-nitroaniline |
| Reagents | (Boc)₂O, TEA, DMAP | (Boc)₂O, TEA, DMAP |
| Solvent | DCM or THF | Dichloromethane |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Varies (monitor by TLC) | 12-24 hours |
| Typical Yield | > 90% | > 90% |
Troubleshooting and Safety Precautions
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the Boc anhydride. Increasing the amount of Boc anhydride or reaction time may also improve the yield.
-
Incomplete Reaction: If the reaction does not go to completion, consider gently heating the reaction mixture (e.g., to 40 °C).
-
Safety: Di-tert-butyl dicarbonate is a solid at room temperature but can melt and become volatile. Handle it in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be performed in a fume hood.
By following these detailed protocols and application notes, researchers and scientists can confidently synthesize this compound for their drug development and organic synthesis needs.
References
Application Notes and Protocols for the Synthesis of a Key AZD9291 Intermediate
Introduction
AZD9291, also known as Osimertinib (trade name Tagrisso®), is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which often develops in patients with non-small cell lung cancer (NSCLC) after treatment with first- or second-generation EGFR TKIs.[2] Unlike earlier inhibitors, AZD9291 shows significant selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to reduce the incidence of side effects like skin rash and diarrhea.[2] The core structure of AZD9291 features a pyrimidine scaffold linked to a substituted aniline and an indole moiety, with a crucial acrylamide group that allows for irreversible binding to the target kinase.[2]
This document provides detailed protocols for the multi-step synthesis of a key aniline intermediate, N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine, which is the direct precursor to AZD9291 before the final acrylation step.
EGFR Signaling Pathway and AZD9291 Mechanism of Action
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth. AZD9291 covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of the downstream signaling pathways.
Caption: EGFR signaling pathway inhibited by AZD9291.
Overall Synthesis Workflow
The synthesis of the target intermediate is a multi-step process beginning with the chlorination of 5-nitrouracil. This is followed by two sequential nucleophilic aromatic substitution (SNAr) reactions to build the core structure, and finally, a reduction of the nitro group to yield the desired aniline.
Caption: Workflow for the synthesis of the key AZD9291 intermediate.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
This protocol describes the synthesis of the starting pyrimidine scaffold from 5-nitrouracil. 2,4-Dichloro-5-nitropyrimidine is a key building block for various biologically active compounds.[3][4]
Methodology: In a four-necked flask equipped with a thermometer, condenser, and mechanical stirrer, 260 g of 5-nitrouracil is suspended in 1000 g of phosphorus oxychloride (POCl₃).[5] The mixture is heated to 50°C.[5] While maintaining the temperature between 50°C and 100°C, 25 g of N,N-dimethylformamide (DMF) is added, causing the reaction to reflux after approximately 5 minutes.[5] The reaction progress is monitored until the product content in the gas phase reaches 95% or more.[5] Upon completion, excess phosphorus oxychloride is recovered via reduced pressure distillation until a solid precipitates.[5] The reaction mixture is then cooled, and 600 g of dichloroethane is added with stirring.[5] This solution is carefully poured into 500 g of ice water and stirred to separate the layers.[5] The organic (dichloroethane) layer is treated with 10 g of activated carbon at 50-70°C for 10-30 minutes, filtered, and dried with 20 g of anhydrous sodium sulfate.[5] The solvent is removed by distillation under reduced pressure to yield the final product.[5]
Quantitative Data Summary:
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 5-Nitrouracil | [5] |
| Amount | 260 g | [5] |
| Reagents | Phosphorus oxychloride, DMF | [5] |
| Amounts | 1000 g, 25 g | [5] |
| Solvent | Dichloroethane | [5] |
| Temperature | 50 - 110°C (reflux) | [5] |
| Reaction Time | Monitored to completion (>95%) | [5] |
| Product | 2,4-Dichloro-5-nitropyrimidine | [5] |
| Yield | 255 g (80%) | [5] |
| Purity | 98.5% |[5] |
Step 2: Synthesis of 4-chloro-N-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-2-nitrophenyl)-5-nitropyrimidin-2-amine
This step involves the selective nucleophilic aromatic substitution (SNAr) at the C4 position of the dichloropyrimidine with the aniline side chain. The electron-withdrawing nitro group strongly activates the C4 position for substitution.[6]
Methodology: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylacetamide (DMA), add N'-(2-(dimethylamino)ethyl)-4-methoxy-N'-methyl-2-nitroaniline (1.05 eq).[2][7] Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[2][7] Heat the reaction mixture to between 85°C and 110°C and stir for 6-12 hours.[2][7] Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[7] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | 2,4-Dichloro-5-nitropyrimidine, Substituted Aniline | [2][7] |
| Stoichiometry | 1.0 eq, 1.05 eq | [7] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [2][7] |
| Stoichiometry | 2.5 eq | [7] |
| Solvent | 1,4-Dioxane or DMA | [2][7] |
| Temperature | 85 - 110°C | [2][7] |
| Reaction Time | 6 - 12 hours | [7] |
| Work-up | Aqueous wash, organic extraction |[7] |
Step 3: Synthesis of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
In this step, the remaining chlorine atom at the C2 position of the pyrimidine is substituted with the 1-methyl-1H-indole moiety. This transformation is achieved via another SNAr reaction, facilitated by deprotonating the indole nitrogen.[2]
Methodology: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methyl-1H-indole (1.2 eq) in a dry aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0°C. Add a strong base such as methylmagnesium bromide (1.2 eq) dropwise to deprotonate the indole. Stir the mixture for 30 minutes at this temperature. To this solution, add the product from Step 2 (1.0 eq) dissolved in THF. Allow the reaction to warm to room temperature and then heat to 60-70°C for 12-16 hours, monitoring for completion by TLC or LC-MS. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired nitro-precursor.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | Product from Step 2, 1-Methyl-1H-indole | [2] |
| Stoichiometry | 1.0 eq, 1.2 eq | [2] |
| Base | Methylmagnesium Bromide | [2] |
| Stoichiometry | 1.2 eq | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | 0°C to 70°C | [2] |
| Reaction Time | 12 - 16 hours | [2] |
| Work-up | Aqueous quench, organic extraction |[2] |
Step 4: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Target Intermediate)
The final step in synthesizing the key intermediate is the reduction of the aromatic nitro group to an aniline. This is commonly achieved using iron powder in the presence of an acidic activator like ammonium chloride.[2][7]
Methodology: Suspend the nitro compound from Step 3 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).[2][7] To this suspension, add ammonium chloride (NH₄Cl) (5.0 eq) followed by iron powder (5.0 eq).[2][7] Heat the mixture to reflux (approximately 80-85°C) for 2-4 hours.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.[7] Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate or dichloromethane.[7] Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the target aniline intermediate.[7] This product is often used directly in the subsequent acrylation step without extensive purification.[7]
Quantitative Data Summary:
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Product from Step 3 | [2][7] |
| Stoichiometry | 1.0 eq | [7] |
| Reagents | Iron Powder, Ammonium Chloride | [2][7] |
| Stoichiometry | 5.0 eq, 5.0 eq | [7] |
| Solvent | Ethanol / Water mixture | [2][7] |
| Temperature | Reflux (80 - 85°C) | [7] |
| Reaction Time | 2 - 4 hours | [7] |
| Work-up | Filtration through Celite, extraction |[7] |
References
- 1. AZD-9291 synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine | lookchem [lookchem.com]
- 5. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of Di-tert-butyl dicarbonate with 5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its ease of introduction, stability under a wide range of reaction conditions, and facile cleavage under mild acidic conditions. Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the reagent of choice for the introduction of the Boc group.
This document provides detailed application notes and protocols for the N-Boc protection of 5-methoxy-2-nitroaniline, a valuable intermediate in the synthesis of various pharmaceuticals. The presence of the electron-withdrawing nitro group deactivates the aniline, making it less nucleophilic and the protection reaction more challenging than for simple anilines. These notes will address these challenges and provide optimized protocols for this transformation.
Application Notes
The N-Boc protection of 5-methoxy-2-nitroaniline yields tert-butyl (5-methoxy-2-nitrophenyl)carbamate. This intermediate is particularly significant in the synthesis of targeted cancer therapies. For instance, it is a key building block in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The Boc-protected aniline allows for selective modification at other positions of the molecule without interference from the amine group.
Challenges in the Boc Protection of 5-methoxy-2-nitroaniline:
-
Low Nucleophilicity: The electron-withdrawing effect of the nitro group significantly reduces the nucleophilicity of the amine, making the reaction with Boc anhydride sluggish.
-
Reaction Conditions: Standard conditions for Boc protection may result in low yields or require prolonged reaction times.
Strategies for a Successful Reaction:
To overcome these challenges, the use of a catalyst and an appropriate base is often necessary. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection for weakly nucleophilic anilines.[1] DMAP reacts with Boc anhydride to form a more reactive intermediate, which is then more readily attacked by the aniline. The choice of base and solvent also plays a crucial role in optimizing the reaction conditions.
Experimental Protocols
The following protocol is based on a reported procedure for the analogous 4-fluoro-2-methoxy-5-nitroaniline, which is expected to have similar reactivity.[2]
Protocol 1: Catalytic Boc Protection of 5-methoxy-2-nitroaniline
Materials:
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-methoxy-2-nitroaniline (1.0 eq).
-
Dissolve the starting material in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.5 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of nitroanilines, based on literature data for similar substrates.[2]
| Starting Material | (Boc)₂O (eq.) | Base (eq.) | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-fluoro-2-methoxy-5-nitroaniline | 1.5 | TEA (1.5) | DMAP (0.2) | DCM | 0 to RT | 12 | 90 |
Visualizations
Reaction Scheme
Caption: Boc protection of 5-methoxy-2-nitroaniline.
Experimental Workflow
Caption: Experimental workflow for Boc protection.
Role in Drug Synthesis (Osimertinib)
Caption: Synthetic pathway to Osimertinib.
References
Application Notes and Protocols for the Deprotection of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The deprotection of Boc-protected amines is a crucial step in the synthesis of pharmaceuticals and other complex molecules. This document provides detailed application notes and protocols for the deprotection of tert-butyl (5-methoxy-2-nitrophenyl)carbamate to yield 5-methoxy-2-nitroaniline, a valuable intermediate in medicinal chemistry.
The presence of a strongly electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the Boc-protected amine. Therefore, careful selection of deprotection conditions is essential to achieve high yields and purity. This document outlines standard acidic deprotection methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as a milder alternative using oxalyl chloride for substrates sensitive to strong acids.
Data Presentation
The following table summarizes various reported conditions for the deprotection of Boc-protected anilines, particularly those bearing electron-withdrawing groups, which can serve as a guide for optimizing the deprotection of this compound.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 5 | >90 | A common and generally high-yielding method.[1][2] |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | RT | 1 - 4 | >90 | An alternative to TFA, often used as a solution in an organic solvent. |
| Oxalyl Chloride / Methanol | Methanol | RT | 1 - 3 | 70-90 | A milder method suitable for substrates with acid-labile functional groups. Particularly effective for anilines with electron-withdrawing substituents.[3][4] |
| p-Toluenesulfonic acid | Dichloromethane | RT | 10 min (ball milling) | >90 | A solvent-free mechanochemical approach.[5] |
Signaling Pathways and Logical Relationships
The deprotection of this compound is a key transformation in multi-step synthetic pathways. The resulting product, 5-methoxy-2-nitroaniline, can be further elaborated to introduce diverse functionalities, making it a versatile building block in drug discovery.
Caption: Logical flow from the protected amine to a potential active pharmaceutical ingredient.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully concentrate the mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude 5-methoxy-2-nitroaniline.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA and is also widely used.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of ethyl acetate or dioxane.
-
To the stirred solution, add a solution of 4M HCl in dioxane (5-10 eq) at room temperature.
-
Stir the reaction mixture for 1-4 hours at room temperature, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if required.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
This is a milder protocol suitable for substrates that may be sensitive to strong acids. The presence of the electron-withdrawing nitro group on the aniline ring makes this method particularly effective.[3][4]
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1-0.2 M concentration) in a round-bottom flask.
-
To the stirred solution at room temperature, add oxalyl chloride (3.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by silica gel column chromatography.
Caption: Experimental workflow for oxalyl chloride-mediated Boc deprotection.
References
Application Notes and Protocols: Cleavage of the Boc Group from tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed overview of the conditions for the cleavage of the Boc group from tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a substrate featuring both an electron-donating methoxy group and a strongly electron-withdrawing nitro group. The presence of these functional groups can influence the reactivity of the carbamate and the stability of the resulting amine, making the choice of deprotection method critical for achieving high yields and purity.
This document outlines several common deprotection strategies, including acidic, thermal, and milder alternative methods. Detailed experimental protocols are provided for each method, and quantitative data from literature for structurally related compounds are summarized to guide researchers in selecting the optimal conditions for their specific application.
Mechanism of Acid-Catalyzed Boc Deprotection
The most common method for Boc deprotection proceeds via an acid-catalyzed pathway. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[3] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can be eliminated to form isobutylene.[2]
Deprotection Methodologies and Experimental Protocols
Several methods are available for the cleavage of the Boc group. The choice of method depends on the stability of the substrate and other functional groups present in the molecule. For this compound, the presence of the acid-sensitive methoxy group and the potentially reactive nitro group should be considered.
Acidic Deprotection
Acidic conditions are the most frequently used for Boc cleavage. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or ethyl acetate are highly effective.[1] The electron-withdrawing nitro group on the aromatic ring is expected to increase the lability of the Boc group under acidic conditions.
a) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a classic and highly efficient method for Boc deprotection.
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) (0.1–0.2 M).
-
To the stirred solution, add trifluoroacetic acid (TFA) (5–20 equiv) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxy-2-nitroaniline.
-
Purify the product by column chromatography on silica gel if necessary.
b) Hydrochloric Acid (HCl) in 1,4-Dioxane or Ethyl Acetate
Using a solution of HCl in an organic solvent is another common and cost-effective method.
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in 1,4-dioxane or ethyl acetate (0.1–0.2 M).
-
Add a 4 M solution of HCl in 1,4-dioxane or ethyl acetate (5–10 equiv) to the mixture.
-
Stir the reaction at room temperature for 1 to 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a cold solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to obtain the free amine.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if needed.
Thermal Deprotection
Thermal cleavage of the Boc group offers a neutral alternative to acidic methods, which can be advantageous for substrates with acid-sensitive functionalities. This method often requires higher temperatures and can be performed with or without a solvent.[4]
Experimental Protocol (Water-mediated): [5]
-
Suspend this compound (1.0 equiv) in deionized water (1 mL per mmol of substrate).
-
Heat the mixture to 90–100 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 15 minutes to a few hours.[5]
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mild Deprotection with Oxalyl Chloride in Methanol
For substrates that are sensitive to strong acids and high temperatures, a milder deprotection method can be employed. The use of oxalyl chloride in methanol has been reported for the efficient cleavage of the N-Boc group at room temperature.[6]
Experimental Protocol: [6]
-
Dissolve the this compound (1.0 equiv) in methanol (0.1–0.2 M) in a dry round-bottom flask equipped with a stirring bar.
-
Allow the solution to stir at room temperature for 5 minutes.
-
Add oxalyl chloride (3.0 equiv) dropwise to the solution. An exotherm and sputtering may be observed.
-
Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC. For substrates with electron-withdrawing groups, the reaction is often faster.[6]
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting product is often the hydrochloride salt. To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Quantitative Data Summary
| Deprotection Method | Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| Acidic (Oxalyl Chloride) | tert-Butyl N-(4-nitrophenyl)carbamate | (COCl)₂, MeOH, rt | 1 h | >70 | [6] |
| Thermal (Continuous Flow) | N-Boc aniline | MeOH, 240 °C | 35 min | 88 | [4] |
| Thermal (Water-mediated) | N-Boc-4-nitroaniline | H₂O, 100 °C | 10 min | 95 | [5] |
| Mechanochemical | N-Boc-4-nitroaniline | p-TsOH·H₂O, ball mill, 30 Hz, rt | 10 min | ~100 | [7] |
Visualized Workflows
Acidic Boc Deprotection Workflow
Caption: General workflow for acidic Boc deprotection.
Thermal Boc Deprotection (Water-Mediated) Workflow
Caption: Workflow for thermal Boc deprotection in water.
Conclusion
The cleavage of the Boc group from this compound can be achieved through various methods. Standard acidic conditions using TFA or HCl are expected to be highly effective, with the electron-withdrawing nitro group likely facilitating the reaction. For substrates sensitive to strong acids, thermal deprotection in water or the milder oxalyl chloride/methanol system present viable alternatives. The choice of the optimal deprotection strategy should be made based on the specific requirements of the synthetic route, including the presence of other functional groups, desired yield, and scalability. The provided protocols and comparative data serve as a valuable resource for researchers in the development of robust and efficient synthetic methodologies.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fulir.irb.hr [fulir.irb.hr]
Application Note: Analytical Methods for the Characterization of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
AN-268-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate (CAS: 185428-55-1), a key intermediate in pharmaceutical synthesis.[1] Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis are presented. The information herein is intended to guide researchers in establishing robust quality control procedures.
Compound Information
This compound is a nitrophenyl carbamate derivative. Accurate characterization is crucial for ensuring its identity, purity, and stability in research and development settings.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Compound Name | This compound | [1] |
| CAS Number | 185428-55-1 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 268.27 g/mol | [1][2] |
| Exact Mass | 268.10592162 Da |[1][2] |
Analytical Characterization Workflow
The following diagram outlines a standard workflow for the comprehensive analytical characterization of a chemical intermediate like this compound.
Caption: General workflow for analytical characterization.
Chromatographic Analysis: HPLC/UPLC
High-Performance Liquid Chromatography is essential for determining the purity of this compound and quantifying any related impurities. A reverse-phase method is typically suitable for this type of compound.[3]
Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
-
Instrumentation: Use a standard HPLC or UPLC system equipped with a UV detector.
-
Chromatographic Conditions: The following conditions serve as a starting point and may require optimization.
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the area percent purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for unambiguous structural confirmation. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. While specific experimental data for this exact molecule is not publicly available, expected chemical shifts can be inferred from closely related analogs.[4]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Analysis: Process the spectra and assign the chemical shifts.
Table 3: Expected NMR Spectral Data (in CDCl₃)
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.5 (s, 9H) | ~28.3, ~81.0 |
| -OCH₃ | ~3.8 (s, 3H) | ~55.8 |
| Ar-H | 6.8 - 8.2 (m, 3H) | 110 - 150 |
| -NH- | ~9.5 (br s, 1H) | N/A |
| -C=O | N/A | ~152.5 |
Note: s = singlet, br s = broad singlet, m = multiplet. Chemical shifts are predictive and should be confirmed experimentally.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray Ionization (ESI) is a suitable technique for this molecule.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometer (LC-MS) or a direct infusion ESI-MS system.[5]
-
MS Conditions:
Table 4: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Scan Range | 100 - 500 m/z |
| Expected Ion | [M+H]⁺ |
| Calculated m/z | 269.1132 |
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare the measured mass to the calculated exact mass.
Thermal Analysis
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the thermal purity of the compound.
Experimental Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
DSC Conditions:
Table 5: DSC Method Parameters
| Parameter | Recommended Setting |
|---|---|
| Temperature Program | Heat from 30 °C to 200 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen purge (50 mL/min) |
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The sharpness of the peak can provide a qualitative indication of purity. For a related compound, tert-butyl (2-nitrophenyl)carbamate, the melting point is 89-90 °C, suggesting a similar range for the target molecule.[4]
References
Application Note: 1H NMR Analysis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data analysis for the characterization of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, including chemical shifts, coupling constants, and signal multiplicities, are essential for the structural verification and purity assessment of this key synthetic intermediate.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutically active compounds. Its structure incorporates a nitro group, a methoxy group, and a bulky tert-butoxycarbonyl (Boc) protecting group on an aniline scaffold. Accurate structural elucidation is critical to ensure the integrity of subsequent reaction steps. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms. This application note outlines the standardized procedure for acquiring and interpreting the 1H NMR spectrum of this compound.
Experimental Protocol
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). Other deuterated solvents such as DMSO-d6 can be used, but chemical shifts will vary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD 400).
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: Approximately 4 seconds.
-
Spectral Width: -2 to 12 ppm.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals.
Data Presentation
The 1H NMR spectral data for this compound are summarized in the table below. The proton numbering corresponds to the molecular structure provided.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 9.7 (broad s) | Broad Singlet | - | 1H | NH |
| 2 | 8.1 (d) | Doublet | 9.2 | 1H | H-3 |
| 3 | 7.8 (d) | Doublet | 2.8 | 1H | H-6 |
| 4 | 6.7 (dd) | Doublet of Doublets | 9.2, 2.8 | 1H | H-4 |
| 5 | 3.9 (s) | Singlet | - | 3H | OCH3 |
| 6 | 1.5 (s) | Singlet | - | 9H | C(CH3)3 |
Results and Discussion
The 1H NMR spectrum of this compound in CDCl3 shows distinct signals corresponding to the aromatic, methoxy, tert-butyl, and amide protons.
-
Aromatic Region: The aromatic region displays signals for three protons on the phenyl ring. The proton at the 3-position (H-3) appears as a doublet at approximately 8.1 ppm with a large ortho-coupling constant (J ≈ 9.2 Hz) due to its coupling with the proton at the 4-position. The proton at the 6-position (H-6) is a doublet at around 7.8 ppm with a smaller meta-coupling constant (J ≈ 2.8 Hz) from its interaction with the H-4 proton. The proton at the 4-position (H-4) is observed as a doublet of doublets around 6.7 ppm, showing both the large ortho-coupling to H-3 and the smaller meta-coupling to H-6.
-
Aliphatic Region: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group appears at approximately 1.5 ppm. The three protons of the methoxy group give rise to a singlet at around 3.9 ppm.
-
Amide Proton: The amide proton (NH) of the carbamate group is typically observed as a broad singlet at a downfield chemical shift, around 9.7 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
Visualization
Figure 1. Molecular structure and 1H NMR assignments.
Conclusion
The 1H NMR spectrum provides a definitive confirmation of the structure of this compound. The characteristic chemical shifts, multiplicities, and coupling constants of the aromatic protons, along with the distinct singlets for the methoxy and tert-butyl groups, are all consistent with the assigned structure. This application note serves as a reliable reference for the quality control and characterization of this important synthetic intermediate.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
Introduction
tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a chemical intermediate that may be used in the synthesis of various organic molecules, potentially for pharmaceutical applications. The purity of such intermediates is a critical parameter that can significantly impact the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of chemical compounds.[1][2][3][4]
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be accurate, precise, and specific for the intended purpose.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 185428-55-1 | [5] |
| Molecular Formula | C12H16N2O5 | [5][6] |
| Molecular Weight | 268.27 g/mol | [5][6] |
| Chemical Structure |
| [6] |
Principle of the HPLC Method
The developed method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an organic solvent and water. The separation is based on the differential partitioning of the analyte and its potential impurities between the stationary and mobile phases. Due to the presence of a nitroaromatic chromophore, UV detection is an effective means of quantification.[7][8][9]
Materials and Methods
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
This compound reference standard (purity > 99%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
HPLC grade methanol (for cleaning)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purity analysis.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Experimental Protocols
1. Mobile Phase Preparation
-
Isocratic Mobile Phase (Example): Prepare a mixture of acetonitrile and water in a 60:40 (v/v) ratio.
-
Gradient Mobile Phase (for improved separation of impurities):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Degas the mobile phase using sonication or vacuum filtration before use.
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
3. Sample Solution Preparation
-
Accurately weigh approximately 25 mg of the this compound sample to be analyzed and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Data Analysis
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualization of Workflows and Relationships
Caption: Workflow for HPLC Purity Analysis.
Caption: Key Parameters of the HPLC Method.
Conclusion
The described RP-HPLC method is suitable for the purity determination of this compound. It is a specific, robust, and reliable method that can be readily implemented in a quality control laboratory. For routine use, further optimization and full validation in accordance with regulatory guidelines are recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Tert-butyl 4-methoxy-2-nitrophenylcarbamate | C12H16N2O5 | CID 10730597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. journaljpri.com [journaljpri.com]
Application Notes and Protocols for Reaction Monitoring of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate Synthesis by TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate involves the protection of the amino group of 5-methoxy-2-nitroaniline with a Boc group.
This document provides a detailed protocol for the synthesis of this compound and the use of Thin-Layer Chromatography (TLC) for real-time reaction monitoring. Accurate monitoring of the reaction progress is crucial for optimizing reaction times, maximizing yields, and ensuring the purity of the final product.
Reaction Scheme
The synthesis proceeds via the reaction of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Figure 1: Synthesis of this compound
Experimental Protocols
3.1. Materials and Equipment
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
3.2. Synthesis of this compound
-
To a dry round-bottom flask under an inert atmosphere, add 5-methoxy-2-nitroaniline (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[1]
-
Monitor the reaction progress by TLC.
3.3. Work-up Procedure
-
Once the reaction is complete as indicated by TLC, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.[1]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
3.4. TLC Monitoring Protocol
-
Eluent System: A common eluent system for this type of reaction is a mixture of hexanes and ethyl acetate. A starting ratio of 3:1 (Hexanes:Ethyl Acetate) is recommended.[2] The polarity can be adjusted as needed to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the eluent or a suitable solvent.
-
Spotting: Using a capillary tube, spot the prepared sample onto the baseline of a TLC plate. It is also advisable to spot the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing the eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.
-
Visualization: After development, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm. The starting material and product should appear as dark spots.
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material (5-methoxy-2-nitroaniline) has disappeared, and a new, less polar spot corresponding to the product (this compound) has appeared and its intensity is no longer increasing.
Data Presentation
The progress of the reaction can be qualitatively and quantitatively assessed using TLC. The retention factor (Rƒ) is a key parameter for identifying components.
Table 1: TLC Data for Reaction Monitoring
| Compound | Rƒ Value (approximate) | Eluent System | Visualization |
| 5-methoxy-2-nitroaniline (Starting Material) | 0.3 - 0.4 | Hexanes:Ethyl Acetate (3:1) | UV (254 nm) |
| This compound (Product) | 0.6 - 0.7 | Hexanes:Ethyl Acetate (3:1) | UV (254 nm) |
Note: Rƒ values are approximate and can vary depending on the specific TLC plate, eluent composition, and experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Caption: Logical relationship of the key components in the synthesis reaction.
References
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a key intermediate in the synthesis of various pharmacologically active molecules. Its synthesis involves the protection of the amino group of 5-methoxy-2-nitroaniline with a tert-butoxycarbonyl (Boc) group. This document provides a detailed protocol for a two-step, large-scale synthesis of this compound, commencing from 3-methoxyaniline. The protocol is designed to be scalable and efficient for laboratory and pilot-plant production.
Chemical Reaction Pathway
The synthesis proceeds in two main steps:
-
Nitration of 3-methoxyaniline: 3-methoxyaniline is first acetylated to protect the amine functionality, followed by nitration and subsequent hydrolysis to yield 5-methoxy-2-nitroaniline.
-
N-Boc Protection: The synthesized 5-methoxy-2-nitroaniline is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes typical yields and key parameters for the synthesis steps.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | Synthesis of 5-methoxy-2-nitroaniline | 3-methoxyaniline | Acetic anhydride, Nitric acid, Hydrochloric acid | Acetic acid, Water | Not explicitly stated, but preparative method described | [1] |
| 2 | N-Boc Protection | 5-methoxy-2-nitroaniline | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, DMAP | Dichloromethane (DCM) | ~90% (for a similar substrate) | [2] |
Experimental Protocols
Part 1: Synthesis of 5-methoxy-2-nitroaniline[1]
Materials:
-
3-methoxyaniline
-
Acetic anhydride
-
Acetic acid
-
60% Nitric acid
-
4N Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium chloride solution
-
Ice
Procedure:
-
To a solution of 3-methoxyaniline (2.21 g) in acetic acid (3 ml), add acetic anhydride (10 ml) and stir at room temperature for 1 hour.
-
Cool the solution to 5°C in an ice bath.
-
Add 60% nitric acid (1 ml) dropwise with continuous stirring, maintaining the temperature below 10°C.
-
Remove the cooling bath and allow the solution to warm to room temperature, then heat to 60°C.
-
After the reaction is complete (monitored by TLC), cool the solution to room temperature and pour it into ice-water (100 ml).
-
Neutralize the mixture with a sodium hydroxide solution.
-
Collect the precipitated crystals by suction filtration and wash with water.
-
To the collected crystals, add 4N hydrochloric acid (45 ml) and reflux the mixture for 2 hours.
-
Cool the reaction mixture and alkalize with sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography (eluent: chloroform) to obtain 5-methoxy-2-nitroaniline.
Part 2: Synthesis of this compound (Adapted from[2])
Materials:
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 5-methoxy-2-nitroaniline in dichloromethane (DCM).
-
Add triethylamine and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0-5°C in an ice/water bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography to obtain this compound as a solid.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the large-scale synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Application Note: Purification of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective method for the separation of organic compounds.[1] The protocol outlines the preparation of the crude sample, selection of the stationary and mobile phases, and the procedure for packing, running, and monitoring the column.
Data Presentation
Effective purification by column chromatography is dependent on the selection of an appropriate solvent system (mobile phase) that provides optimal separation of the target compound from impurities on the stationary phase. The polarity of the eluent is critical; a gradual increase in polarity often yields the best results.[1] Below is a summary of typical conditions used for the purification of related nitro- and carbamate-containing aromatic compounds.
Table 1: Typical Column Chromatography Parameters for Purification of Aromatic Nitro Compounds
| Parameter | Specification | Rationale | Reference |
| Stationary Phase | Silica Gel (100-200 mesh) | A polar stationary phase that effectively separates compounds based on polarity. | [2] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) | A non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate) allow for the elution of compounds with a wide range of polarities. Starting with a low polarity eluent allows for the removal of non-polar impurities, while gradually increasing the polarity elutes the desired compound and more polar impurities separately. | [2][3] |
| Alternative Mobile Phases | Dichloromethane/Hexanes, Methanol/Dichloromethane | These solvent systems can also be effective depending on the specific impurities present in the crude mixture. | [1][3] |
| Monitoring Technique | Thin-Layer Chromatography (TLC) | TLC is used to monitor the progress of the reaction and to identify the fractions containing the purified product.[4][5] | [4][5] |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of this compound by silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Separatory funnel or addition funnel
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Cotton or glass wool
Protocol:
-
Preparation of the Crude Sample (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent such as dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution to form a slurry.
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This is the sample to be loaded onto the column.
-
-
Preparation of the Mobile Phase:
-
Prepare a series of eluents with increasing polarity by mixing ethyl acetate and hexane in varying ratios. For example, start with 5% ethyl acetate in hexane and prepare subsequent solutions with 10%, 15%, 20%, and 30% ethyl acetate.
-
-
Packing the Column (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase during sample and eluent addition.
-
-
Loading the Sample:
-
Carefully add the prepared dry sample onto the top layer of sand in the column.
-
Gently open the stopcock and allow the solvent to drain until the sample is just absorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (5% ethyl acetate in hexane) to the column using a separatory or addition funnel to ensure a continuous and gentle flow.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in separate tubes or flasks.
-
Monitor the separation by periodically spotting the collected fractions on a TLC plate. Visualize the spots under a UV lamp.
-
Gradually increase the polarity of the mobile phase by switching to the pre-made solutions of higher ethyl acetate concentration (e.g., 10%, 15%, etc.). This will help to elute the compounds that are more strongly adsorbed to the silica gel.[1]
-
-
Analysis and Isolation of the Pure Compound:
-
Analyze the TLC plates to identify the fractions containing the pure this compound. The desired compound should appear as a single spot with a consistent Rf value in these fractions.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
-
Characterization:
References
Application of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl (5-methoxy-2-nitrophenyl)carbamate as a versatile starting material in the synthesis of various medicinally relevant heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Its utility stems from the presence of a nitro group ortho to a protected amine, which upon reduction, furnishes a highly reactive ortho-phenylenediamine derivative. This intermediate can then undergo a variety of cyclization reactions to afford a diverse range of heterocyclic scaffolds that are prominent in many biologically active compounds. The methoxy substituent and the Boc-protecting group offer additional points for functionalization and modulation of physicochemical properties.
Core Synthetic Strategy: Reductive Cyclization
The primary synthetic pathway involves the initial reduction of the nitro group of this compound to an amine, yielding tert-butyl (5-amino-2-methoxyphenyl)carbamate. This in situ generated or isolated diamine is a key precursor for subsequent cyclization reactions.
Caption: General workflow for heterocyclic synthesis.
Application 1: Synthesis of Benzimidazolone Derivatives
Benzimidazolones are a class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiulcer properties. The synthesis of 6-methoxy-1H-benzo[d]imidazol-2(3H)-one can be achieved through a reductive cyclization of this compound using a phosgene equivalent for the cyclization step.
Experimental Protocol: Synthesis of 6-methoxy-1H-benzo[d]imidazol-2(3H)-one
Step 1: Reduction of the Nitro Group
-
To a solution of this compound (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of ferric chloride.[1]
-
Heat the mixture to 80°C.
-
Slowly add hydrazine hydrate (5.0 eq) to the reaction mixture.[1]
-
Stir the resulting mixture at 80°C for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude tert-butyl (2-amino-5-methoxyphenyl)carbamate, which can be used in the next step without further purification.
Step 2: Cyclization to Benzimidazolone
-
Dissolve the crude tert-butyl (2-amino-5-methoxyphenyl)carbamate in a suitable solvent such as tetrahydrofuran (THF).
-
Add a phosgene equivalent, such as triphosgene (0.4 eq) or carbonyldiimidazole (CDI) (1.1 eq), to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
During the reaction, the Boc-protecting group is cleaved under the reaction conditions, followed by cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methoxy-1H-benzo[d]imidazol-2(3H)-one.
Caption: Workflow for Benzimidazolone Synthesis.
Application 2: Synthesis of Quinoxalinone Derivatives
Quinoxalinones are important heterocyclic motifs found in numerous pharmaceuticals with diverse activities. A plausible route to 7-methoxyquinoxalin-2(1H)-one involves the reductive cyclization of the starting nitrophenylcarbamate followed by condensation with an α-ketoester. A related synthesis of a quinoxalinone derivative from a similar N-(4-methoxy-2-nitrophenyl)acetamide provides a strong procedural basis.[2]
Experimental Protocol: Synthesis of 7-methoxyquinoxalin-2(1H)-one
Step 1: Reduction of the Nitro Group
Follow the same procedure as described in Step 1 for the synthesis of benzimidazolones to obtain crude tert-butyl (2-amino-5-methoxyphenyl)carbamate.
Step 2: Condensation and Cyclization
-
Dissolve the crude tert-butyl (2-amino-5-methoxyphenyl)carbamate in a suitable solvent like ethanol or acetic acid.
-
Add an α-ketoester, such as ethyl glyoxalate or ethyl pyruvate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
The reaction proceeds via initial condensation to form an enamine, followed by cyclization and concomitant cleavage of the Boc-protecting group.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield 7-methoxyquinoxalin-2(1H)-one.
Caption: Workflow for Quinoxalinone Synthesis.
Application 3: Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of a 1,4-benzodiazepine-2-one core can be achieved from the intermediate diamine.
Experimental Protocol: Synthesis of 7-methoxy-1,3-dihydro-2H-benzo[b][1][3]diazepin-2-one
Step 1: Reduction of the Nitro Group
Follow the same procedure as described in Step 1 for the synthesis of benzimidazolones to obtain crude tert-butyl (2-amino-5-methoxyphenyl)carbamate.
Step 2: Acylation with an α-Haloacetyl Chloride
-
Dissolve the crude tert-butyl (2-amino-5-methoxyphenyl)carbamate in a suitable solvent like dichloromethane (DCM) or THF.
-
Cool the solution to 0°C.
-
Add a base, such as triethylamine or pyridine (1.2 eq).
-
Slowly add an α-haloacetyl chloride, for example, chloroacetyl chloride (1.1 eq), to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acylated intermediate.
Step 3: Intramolecular Cyclization
-
Dissolve the crude acylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base like potassium carbonate or sodium hydride.
-
Heat the reaction mixture to promote intramolecular cyclization. This step also typically leads to the cleavage of the Boc-protecting group.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography to yield 7-methoxy-1,3-dihydro-2H-benzo[b][1][3]diazepin-2-one.
Caption: Workflow for Benzodiazepine Synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key transformations, based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction setup and scale.
| Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | tert-Butyl (2-amino-5-methoxyphenyl)carbamate | Fe/FeCl₃, Hydrazine Hydrate | Ethanol | 80 | 1 | >90[1] |
| tert-Butyl (2-amino-5-methoxyphenyl)carbamate | 6-methoxy-1H-benzo[d]imidazol-2(3H)-one | Carbonyldiimidazole (CDI) | THF | RT | 12-24 | 70-85 |
| tert-Butyl (2-amino-5-methoxyphenyl)carbamate | 7-methoxyquinoxalin-2(1H)-one | Ethyl Glyoxalate | Ethanol | Reflux | 4-8 | 65-80 |
| tert-Butyl (2-amino-5-methoxyphenyl)carbamate | 7-methoxy-1,3-dihydro-2H-benzo[b][1][3]diazepin-2-one | 1. Chloroacetyl chloride, Et₃N 2. K₂CO₃ | 1. DCM 2. DMF | 1. RT 2. Heat | 2-4 & 4-8 | 60-75 |
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of a variety of heterocyclic compounds. The straightforward reduction of its nitro group provides access to a key ortho-phenylenediamine intermediate, which can be readily transformed into benzimidazoles, quinoxalines, benzodiazepines, and other related structures. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this starting material in the development of novel compounds for pharmaceutical and materials science applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The starting material, 5-methoxy-2-nitroaniline, is an electron-deficient aniline, making it a weak nucleophile. The reaction may not have gone to completion.[1] 2. Poor Reagent Quality: The di-tert-butyl dicarbonate (Boc₂O) may have degraded. 3. Inadequate Temperature: The reaction temperature may be too low for this specific substrate. | 1. Catalyst Addition: Add a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) at 0.1-0.2 equivalents to activate the Boc anhydride.[1] 2. Solvent Choice: Consider using an alcoholic solvent like methanol or ethanol, which can significantly increase the reaction rate for aromatic amines.[2] 3. Check Reagents: Use fresh, high-quality Boc₂O. 4. Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. |
| Formation of Multiple Products | 1. Di-Boc Protection: The primary amine of the starting material may have reacted with two molecules of Boc₂O.[1] 2. Side Reactions with Catalyst: Using stoichiometric amounts of DMAP can lead to side reactions.[1] | 1. Control Stoichiometry: Use a controlled amount of Boc₂O, typically around 1.1 to 1.2 equivalents.[1] Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] 2. Catalytic Amount of DMAP: Ensure DMAP is used in catalytic amounts (0.1-0.2 equivalents).[1] |
| Difficulty in Product Purification | 1. Unreacted Starting Material: Due to incomplete reaction. 2. Presence of Side Products: Such as the di-Boc protected compound or urea byproducts.[1] | 1. Optimize Reaction: Address the root cause of the incomplete reaction by using a catalyst or optimizing conditions. 2. Chromatography: If impurities are present, purification by column chromatography on silica gel is often effective.[3] A common eluent system is a mixture of petroleum ether and ethyl acetate.[3] |
| Slow Reaction Rate | 1. Weak Nucleophilicity: 5-methoxy-2-nitroaniline is a weakly nucleophilic aromatic amine.[2] 2. Solvent Effects: Non-polar aprotic solvents may not facilitate the reaction as effectively. | 1. Use of Alcoholic Solvents: Switching to methanol or ethanol can increase the reaction rate significantly, even without the need for a base.[2] 2. Catalysis: The use of DMAP can accelerate the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc protection of an amine?
A1: The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide is a sufficiently strong base to deprotonate the now-protonated amine, yielding the final N-Boc protected amine and tert-butanol.[1]
Q2: Is a base always required for a Boc protection reaction?
A2: Not necessarily. The tert-butoxide generated during the reaction can act as a base to deprotonate the amine.[1] However, for less nucleophilic amines like 5-methoxy-2-nitroaniline, or to accelerate the reaction, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is commonly added.[1]
Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this synthesis?
A3: DMAP is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection, especially for weakly nucleophilic anilines.[1] DMAP reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more susceptible to attack by the amine.[1]
Q4: What are the most common side reactions in Boc protection and how can they be avoided?
A4: A common side reaction is the formation of a di-Boc protected primary amine.[1] This can be minimized by carefully controlling the stoichiometry and using close to a 1:1 molar ratio of the amine to Boc₂O.[1] Monitoring the reaction progress by TLC or LC-MS and stopping it once the starting material is consumed is also crucial.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3][4][5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[1]
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a generalized procedure based on the protection of similar aniline derivatives.
-
Dissolve the Amine: Dissolve 5-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]
-
Add Base and Catalyst: Add triethylamine (TEA, 1.1-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq).[1][4]
-
Cool the Mixture: Cool the reaction mixture to 0-5 °C in an ice/water bath.[4]
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.[1][4]
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is often complete within 1-4 hours.[1]
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[3][4]
Visualizations
Reaction Pathway
Caption: Reaction scheme for the Boc protection of 5-methoxy-2-nitroaniline.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Boc Protection of Nitroanilines
Welcome to the technical support center for the Boc protection of nitroanilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this common yet sometimes challenging transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the Boc protection of nitroanilines, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the Boc protection of my nitroaniline slow or resulting in a low yield of the desired mono-Boc product?
Answer:
The primary reason for slow or incomplete reactions is the reduced nucleophilicity of the amino group in nitroanilines. The strongly electron-withdrawing nitro group deactivates the aniline nitrogen, making it a weaker nucleophile towards di-tert-butyl dicarbonate (Boc anhydride).[1] Several factors can be adjusted to improve the reaction rate and yield:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-55°C) can provide the necessary activation energy to drive the reaction forward.
-
Use a Catalyst: A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP activates the Boc anhydride, making it more susceptible to attack by the weakly nucleophilic aniline. However, be aware that DMAP can also promote the formation of side products (see Question 2).
-
Optimize the Solvent: Alcoholic solvents, such as methanol, have been shown to enhance the rate of Boc protection for aromatic amines, even without the addition of a base.[2][3]
-
Employ a Stronger Base: While not always necessary, a stronger, non-nucleophilic base can help to deprotonate the aniline and increase its reactivity.
Question 2: I am observing a significant amount of a di-Boc protected side product in my reaction mixture. How can I prevent this?
Answer:
The formation of the N,N-di-Boc-4-nitroaniline is a common side reaction, particularly when using a catalyst like DMAP or an excess of Boc anhydride.[4][5] The mono-Boc protected aniline is still nucleophilic enough to react a second time, especially under forcing conditions. To minimize di-Boc formation, consider the following strategies:
-
Control Stoichiometry: Carefully control the amount of Boc anhydride used. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.[4]
-
Slow Addition of Reagents: Adding the Boc anhydride solution slowly to the reaction mixture helps to maintain a low concentration of the protecting agent, favoring the reaction with the more nucleophilic starting nitroaniline over the less nucleophilic mono-Boc product.[4]
-
Lower the Reaction Temperature: Di-Boc formation is often more prevalent at higher temperatures. Running the reaction at room temperature or even 0°C can improve selectivity for the mono-Boc product.
-
Avoid or Reduce Catalyst Amount: If using DMAP, consider reducing the catalytic amount or exploring catalyst-free conditions, especially if you can compensate with a longer reaction time or a more activating solvent.
Question 3: My starting nitroaniline has poor solubility in the reaction solvent. What can I do?
Answer:
Poor solubility can significantly hinder the reaction rate. If your nitroaniline is not dissolving, you can try the following:
-
Solvent Screening: Test a variety of solvents. For anilines, common solvents include tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), and dioxane. For particularly insoluble starting materials, a mixture of solvents, such as water and dioxane, might be necessary, especially if the reaction is performed under basic conditions.
-
Heating: Gently heating the solvent to dissolve the starting material before adding the reagents can be effective. Ensure the temperature is appropriate for the chosen solvent and the stability of your compound.
-
Aqueous Conditions: For some substrates, particularly those with other polar functional groups, running the reaction in a mixture of water and an organic solvent with a base like sodium bicarbonate can improve solubility and facilitate the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Boc protection of nitroanilines?
A1: The most prevalent side reaction is the formation of the di-Boc protected aniline (R-N(Boc)₂). This occurs when the initially formed mono-Boc product reacts with another molecule of Boc anhydride. This is more likely when using an excess of Boc anhydride or a highly active catalyst like DMAP.[4][5] Another potential, though less common, side reaction is the formation of urea derivatives , which can arise from an isocyanate intermediate, especially at higher temperatures.[5]
Q2: Can the nitro group itself react with Boc anhydride or other reagents under the reaction conditions?
A2: Under typical Boc protection conditions (mild base, moderate temperatures), the nitro group is generally stable and does not react with Boc anhydride. However, under strongly basic or reductive conditions, the nitro group can undergo various transformations, so it is crucial to choose reaction conditions that are chemoselective for the amino group.
Q3: How does the position of the nitro group (ortho, meta, para) affect the Boc protection reaction?
A3: The position of the nitro group has a significant electronic and steric impact:
-
ortho-Nitroanilines: These are often the most challenging to protect. The ortho-nitro group exerts a strong electron-withdrawing inductive effect and can sterically hinder the approach of the bulky Boc anhydride to the amino group. This often necessitates more forcing reaction conditions.
-
para-Nitroanilines: The nitro group is in conjugation with the amino group, strongly withdrawing electron density and reducing its nucleophilicity. While less sterically hindered than the ortho isomer, it still requires optimized conditions to achieve good yields.
-
meta-Nitroanilines: The nitro group's electron-withdrawing effect is primarily inductive and less pronounced than in the ortho and para positions. Consequently, meta-nitroanilines are generally more nucleophilic and easier to protect.
Q4: What is the role of a base in the Boc protection of nitroanilines?
A4: A base is not always strictly necessary, as the tert-butoxide generated as a byproduct of the reaction is basic enough to deprotonate the protonated amine. However, for weakly nucleophilic anilines, a base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often added to accelerate the reaction by neutralizing the protonated amine as it forms.[6] Stronger bases can also be used but may increase the likelihood of side reactions.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the product distribution in the Boc protection of 4-nitroaniline.
| Entry | (Boc)₂O (equiv.) | Base (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Mono-Boc Yield (%) | Di-Boc Yield (%) |
| 1 | 1.1 | TEA (1.2) | - | DCM | 25 | 4 | ~70-80 | <5 |
| 2 | 1.5 | TEA (1.2) | - | DCM | 25 | 4 | ~60-70 | ~10-15 |
| 3 | 1.1 | TEA (1.2) | DMAP (10) | DCM | 25 | 1 | ~85-95 | ~5-10 |
| 4 | 1.5 | TEA (1.2) | DMAP (10) | DCM | 40 | 1 | ~70-80 | ~15-20 |
| 5 | 1.1 | - | - | Methanol | 25 | 6 | ~80-90 | <5 |
Note: These are representative yields based on literature precedents and are intended for comparative purposes. Actual yields may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Standard Boc Protection of 4-Nitroaniline
This protocol is a general starting point for the mono-Boc protection of 4-nitroaniline.
-
Dissolve the Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.
-
Add Base: Add triethylamine (TEA, 1.2 eq) to the solution.
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either as a solid in one portion or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Troubleshooting a Low-Yielding Boc Protection of 2-Nitroaniline
This protocol provides a set of modified conditions for more challenging substrates like 2-nitroaniline.
-
Dissolve Reagents: In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in acetonitrile.
-
Add Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, consider gently heating to 40°C.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 0.5 M HCl) to remove DMAP, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the residue by flash column chromatography on silica gel to separate the desired mono-Boc product from any starting material and di-Boc side product.
Visualizations
Reaction Pathways
Caption: Desired mono-Boc protection pathway and the common di-Boc side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Boc protection of nitroanilines.
References
Technical Support Center: 5-Methoxy-2-Nitroaniline Boc Protection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-Boc protection of 5-methoxy-2-nitroaniline, with a focus on avoiding the formation of the di-Boc protected byproduct.
Frequently Asked Questions (FAQs)
Q1: What is di-Boc protection and why is it a problem?
A1: Di-Boc protection is the undesired side reaction where two tert-butoxycarbonyl (Boc) groups are attached to the primary amine of 5-methoxy-2-nitroaniline, forming an N,N-di(tert-butoxycarbonyl)aniline derivative. This is problematic because the di-Boc protected compound is often more stable and less reactive, which can impede subsequent synthetic steps. It also represents a loss of starting material and necessitates additional purification steps.
Q2: What factors contribute to the formation of the di-Boc byproduct?
A2: Several factors can promote the over-reaction to form the di-Boc derivative:
-
Stoichiometry: Using a significant excess of di-tert-butyl dicarbonate ((Boc)₂O) increases the likelihood of a second protection event.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the selectivity towards mono- versus di-protection.
-
Catalyst: Highly active catalysts, such as 4-(dimethylamino)pyridine (DMAP), can accelerate the reaction to a point where di-protection becomes a major pathway.[1][2]
-
Substrate Reactivity: The nucleophilicity of the aniline nitrogen plays a key role. While the nitro group in 5-methoxy-2-nitroaniline reduces the nucleophilicity of the amine, forcing conditions can still lead to di-protection.
Q3: How do the electronic and steric factors of 5-methoxy-2-nitroaniline influence its Boc protection?
A3: The electronic and steric environment of 5-methoxy-2-nitroaniline presents a unique challenge for selective mono-Boc protection.
-
Electronic Effects: The strong electron-withdrawing nitro group at the ortho position significantly decreases the nucleophilicity of the amine, making the reaction slower compared to aniline.[3] The methoxy group at the meta position has a weaker electron-donating effect.
-
Steric Hindrance: The ortho-nitro group provides some steric hindrance around the amino group, which can help to disfavor the addition of a second bulky Boc group. However, this hindrance is not always sufficient to completely prevent di-protection under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of di-Boc protected product | 1. Excess (Boc)₂O. 2. Highly reactive conditions (e.g., strong base, high temperature). 3. Use of a highly active catalyst like DMAP. | 1. Carefully control the stoichiometry of (Boc)₂O to 1.0-1.1 equivalents. 2. Use a weaker base (e.g., NaHCO₃, Et₃N) and maintain a lower reaction temperature (e.g., 0 °C to room temperature). 3. Avoid or use catalytic amounts of DMAP. Consider a catalyst-free system in a protic solvent like methanol.[4] |
| Slow or incomplete reaction | 1. Reduced nucleophilicity of the aniline due to the electron-withdrawing nitro group. 2. Insufficient activation of the amine. | 1. Increase the reaction time. 2. Gently warm the reaction mixture (e.g., to 40 °C), but monitor for di-Boc formation. 3. Consider using a different solvent system, such as THF or acetonitrile.[5] |
| Formation of other byproducts | 1. Reaction of (Boc)₂O with the solvent or other functional groups. 2. Decomposition of the starting material or product under the reaction conditions. | 1. Ensure the use of dry solvents and inert atmosphere if necessary. 2. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection with Stoichiometric Control
This protocol aims to achieve mono-protection by carefully controlling the amount of (Boc)₂O used.
Materials:
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 5-methoxy-2-nitroaniline (1.0 equiv.) in anhydrous DCM or THF.
-
Add Et₃N (1.2 equiv.) or NaHCO₃ (2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05 equiv.) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-Boc Protection using an In Situ Acid Salt
This method relies on the principle of in situ mono-protonation of a diamine to achieve selectivity. While 5-methoxy-2-nitroaniline is not a diamine, a similar principle of modulating the amine's reactivity can be applied by using a controlled amount of acid to form the hydrochloride salt of a portion of the starting material, rendering it unreactive.[6][7]
Materials:
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanolic HCl (e.g., 1.25 M) or Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N) or other suitable base
-
Methanol (MeOH), anhydrous
Procedure:
-
Dissolve 5-methoxy-2-nitroaniline (1.0 equiv.) in anhydrous methanol at 0 °C.
-
Slowly add a solution of methanolic HCl (0.5 equiv.) or TMSCl (0.5 equiv.) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add Et₃N (0.6 equiv.) to neutralize the excess acid and activate the remaining free amine.
-
Slowly add a solution of (Boc)₂O (0.5 equiv.) in methanol.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection
| Parameter | Condition A (Stoichiometric Control) | Condition B (In Situ Salt Formation) | Condition C (Catalyst-Free, Protic Solvent) |
| (Boc)₂O (equiv.) | 1.05 | 0.5 | 1.1 |
| Base | Et₃N or NaHCO₃ | Et₃N | None |
| Solvent | DCM or THF | Methanol | Methanol |
| Temperature | 0 °C to RT | 0 °C to RT | Room Temperature |
| Typical Reaction Time | 4-12 h | 2-6 h | 12-24 h |
| Expected Mono/Di Ratio | >95:5 | High selectivity for mono | High selectivity for mono |
Visualizations
References
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of a Boc protection reaction?
The primary byproducts of a Boc protection reaction are tert-butanol and carbon dioxide.[1] Additionally, unreacted di-tert-butyl dicarbonate often remains in the reaction mixture and is a common impurity that needs to be removed.[1]
Q2: How can I detect the presence of unreacted Boc-anhydride in my product?
The presence of unreacted Boc-anhydride can be identified through several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride shows a characteristic singlet peak. While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin.[1] A distinct odor associated with Boc-anhydride can also indicate its presence.[1]
Q3: Is Boc-anhydride stable during aqueous workups?
Boc-anhydride is insoluble in water and generally stable to neutral water washes.[1] However, it can be sensitive to acidic or basic conditions.[1] Vigorous washing with a saturated sodium bicarbonate solution can be an effective method for hydrolyzing and removing it.[1][2]
Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?
Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under a high vacuum.[1][2] This method is particularly suitable for non-volatile products.[1] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete removal of Boc-anhydride after aqueous workup. | Insufficient hydrolysis of Boc-anhydride. | Vigorously stir the organic layer with a saturated solution of sodium bicarbonate for an extended period to ensure complete hydrolysis.[1][2] Alternatively, use a chemical quenching agent like imidazole. |
| Product degradation during Boc-anhydride removal. | Product is sensitive to the acidic or basic conditions used for removal. | If the product is base-sensitive, avoid strong basic washes. Consider using a milder quenching agent or purification by flash column chromatography. If acid-sensitive, avoid acidic washes. |
| Emulsion formation during extractive workup. | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the problem persists, consider filtering the mixture through a pad of celite. |
| Co-elution of Boc-anhydride with the product during column chromatography. | Similar polarity of the product and Boc-anhydride. | Optimize the solvent system for flash chromatography. A less polar solvent system may allow for better separation. Alternatively, quench the excess Boc-anhydride before chromatography. |
| Residual Boc-anhydride detected by NMR after purification. | Inefficient removal by the chosen method. | Consider a combination of methods. For example, perform an aqueous workup followed by removal of residual volatiles under high vacuum. For stubborn cases, chemical quenching followed by an appropriate workup is highly effective. |
Experimental Protocols
Protocol 1: Chemical Quenching with Imidazole
This method is effective for removing excess Boc-anhydride, especially when other methods are not suitable.
-
Quenching: To the reaction mixture, add imidazole (1.5 equivalents relative to the excess Boc-anhydride).[1]
-
Stirring: Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Aqueous Wash: Wash the organic layer with a dilute acid solution (e.g., <0.5M HCl) to remove the Boc-imidazole adduct.[1][4][5] Follow with a wash with saturated sodium bicarbonate solution and then brine.[1][4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
Protocol 2: Removal by Flash Column Chromatography
This is a standard purification technique to separate the desired product from Boc-anhydride and other impurities.
-
Concentration: Concentrate the crude reaction mixture under reduced pressure.
-
Adsorption: Adsorb the crude product onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Loading: Load the adsorbed product onto the column.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
-
Monitoring: Monitor the fractions by TLC to identify and collect the fractions containing the pure product.
Protocol 3: Removal by Evaporation under High Vacuum
This method is suitable for non-volatile products and effectively removes volatile impurities like Boc-anhydride and tert-butanol.[1]
-
Initial Concentration: Concentrate the reaction mixture using a rotary evaporator.
-
High Vacuum: Place the flask containing the product on a high vacuum line for an extended period (e.g., overnight or for 72 hours for complete removal by sublimation).[3] A dry ice trap is recommended to collect the sublimated Boc-anhydride.[3]
Data Presentation
| Method | Principle | Efficiency | Scalability | Product Compatibility | Notes |
| Chemical Quenching (Imidazole) | Reacts with Boc-anhydride to form a water-soluble adduct.[1][2] | Very high removal efficiency.[1] | Good | Suitable for most products, but requires an acidic wash to remove the adduct. | |
| Aqueous Workup (Sat. NaHCO₃) | Hydrolyzes Boc-anhydride to tert-butanol and CO₂.[1] | Moderate to high, depends on the vigor of washing. | Excellent | Not suitable for base-sensitive products. | |
| Flash Column Chromatography | Separation based on polarity differences. | High, dependent on the specific compounds. | Good, but can be resource-intensive for large scales. | Broad compatibility. | Can be time-consuming. |
| Evaporation/High Vacuum | Removal of volatile impurities by sublimation or evaporation.[1][3] | High for volatile impurities. | Excellent | Only suitable for non-volatile products.[1] | Simple and effective for appropriate substrates. |
Visualizations
Caption: Decision workflow for selecting a method to remove unreacted Boc-anhydride.
Caption: Chemical quenching pathway of Boc-anhydride using imidazole.
References
Technical Support Center: Synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of tert-butyl (5-methoxy-2-nitrophenyl)carbamate, specifically addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a very low yield of this compound. What are the potential causes?
Low yield in the Boc protection of 5-methoxy-2-nitroaniline can stem from several factors:
-
Low Nucleophilicity of the Amine: The starting material, 5-methoxy-2-nitroaniline, is an aromatic amine with an electron-withdrawing nitro group, which significantly reduces the nucleophilicity of the amino group, making the reaction with di-tert-butyl dicarbonate ((Boc)₂O) sluggish.[1][2]
-
Inadequate Reaction Conditions: Suboptimal temperature, reaction time, or choice of base can lead to incomplete reaction.[1]
-
Reagent Quality: Degradation of di-tert-butyl dicarbonate, often due to moisture, can reduce its effectiveness.[1]
-
Side Reactions: The formation of undesired byproducts can consume the starting material and complicate purification.
-
Poor Solubility: The starting material may have poor solubility in the chosen solvent, hindering the reaction.[3]
Q2: How can I improve the reaction rate and yield for this specific Boc protection?
To enhance the yield of this compound, consider the following strategies:
-
Use a Catalyst: The addition of a catalytic amount (0.1-0.2 equivalents) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate for weakly nucleophilic anilines.[1] DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O.
-
Optimize the Base: While some Boc protections can proceed without a base, for weakly nucleophilic amines, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often beneficial to neutralize the acid formed during the reaction.[4][5]
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but be cautious as higher temperatures can also promote side reactions.[1]
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[1][4] Some studies have shown that methanol can accelerate the Boc protection of aromatic amines.[1][6]
-
Ensure Stoichiometry: Use a slight excess of (Boc)₂O (typically 1.1-1.5 equivalents) to ensure complete consumption of the starting amine.[1]
Q3: What are the common side reactions, and how can I minimize them?
The primary side reactions to be aware of are:
-
Di-Boc Protection: Although less common with deactivated anilines, the primary amine can react twice with (Boc)₂O. To avoid this, use a controlled amount of (Boc)₂O (1.1-1.2 equivalents) and monitor the reaction progress closely.
-
Urea Formation: At higher temperatures, an isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea byproduct. Running the reaction at room temperature or slightly elevated temperatures can minimize this.
-
Hydrolysis of (Boc)₂O: Di-tert-butyl dicarbonate can react with any moisture present in the reagents or solvent. Ensure all glassware is dry and use anhydrous solvents.
Q4: How should I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By comparing the spots/peaks of the reaction mixture with the starting material, you can determine when the 5-methoxy-2-nitroaniline has been consumed.
Q5: I'm having trouble with the work-up and purification. What is the recommended procedure?
A standard work-up procedure involves:
-
Quenching the reaction with water or a mild aqueous acid (e.g., 5% citric acid solution).
-
Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Washing the organic layer with water and then brine to remove any residual aqueous components.[1]
-
Drying the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrating the solution under reduced pressure.[1]
-
The crude product can then be purified by flash column chromatography on silica gel.[1]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion.[1] |
| DMAP Stoichiometry | 0.1 - 0.2 equivalents | Acts as a catalyst to increase the reaction rate.[1] |
| Base (e.g., Et₃N) Stoichiometry | 1.2 - 1.5 equivalents | Neutralizes the acidic byproduct of the reaction.[4] |
| Reaction Temperature | Room Temperature to 50°C | Higher temperatures may increase side reactions.[1] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion.[1] |
Experimental Protocol
Synthesis of this compound
-
To a solution of 5-methoxy-2-nitroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) are added triethylamine (1.5 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
The mixture is stirred at room temperature until all solids dissolve.
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) is then added portion-wise to the solution.
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion (disappearance of the starting amine spot), the reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Reaction pathway for Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc protection of anilines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc protection of anilines?
The Boc protection of an aniline involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate group. This unstable leaving group decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide then deprotonates the protonated aniline to yield the final N-Boc protected aniline and tert-butanol.[1]
Q2: Is a base always necessary for the Boc protection of anilines?
While not strictly essential, using a base is highly recommended to accelerate the reaction and achieve high yields.[2] The base neutralizes the protonated aniline intermediate formed during the reaction, driving the equilibrium towards the protected product.[2] In the absence of an external base, the tert-butoxide byproduct can act as a base, but the reaction is often slower.[1][2]
Q3: How do I choose the appropriate base for my reaction?
The choice of base depends on the aniline's properties, such as its nucleophilicity and the presence of other functional groups.[2]
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are common organic bases suitable for a wide range of anilines in organic solvents.[2]
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are often used in aqueous or biphasic systems.[2][3]
-
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst, particularly for weakly nucleophilic or sterically hindered anilines.[1][2]
Q4: What are the most common solvents for Boc protection of anilines?
The choice of solvent can significantly influence the reaction rate and yield. Commonly used solvents include:
Interestingly, alcoholic solvents like methanol can significantly increase the reaction rate for aromatic amines, even without a base.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of the Boc-Protected Aniline
This is a frequent issue, especially with electron-deficient or sterically hindered anilines.
-
Possible Cause: The aniline is a weak nucleophile (e.g., contains electron-withdrawing groups).[2][4]
-
Possible Cause: The aniline is sterically hindered.
-
Possible Cause: Poor quality of reagents.
-
Solution: Di-tert-butyl dicarbonate can decompose over time. Use fresh Boc₂O. Ensure solvents are anhydrous if the reaction is sensitive to moisture.
-
Problem 2: Formation of Side Products
-
Possible Cause: Di-Boc Protection (formation of R-N(Boc)₂).
-
Possible Cause: Urea Formation.
Problem 3: Difficult Purification
-
Possible Cause: Excess Boc₂O remaining in the product.
Data Presentation: Reaction Conditions for Boc Protection of Anilines
The following tables summarize various reported conditions for the Boc protection of anilines, providing a starting point for optimization.
Table 1: Catalyst and Solvent Effects on the Boc Protection of Aniline at Room Temperature
| Entry | Catalyst (mol%) | Solvent | Time | Yield (%) |
| 1 | None | DCM | 3 min | Low |
| 2 | Amberlyst-15 (15% w/w) | Ethyl Acetate | < 1 min | High |
| 3 | Iodine (catalytic) | Solvent-free | Ambient | High |
| 4 | Thiamin hydrochloride | Solvent-free | Ambient | High |
| 5 | None | Methanol | Fast | High |
Data compiled from references[6][7][8].
Table 2: General Protocols for Boc Protection of Amines
| Substrate Type | Boc₂O (eq.) | Base (eq.) | Solvent | Temperature | Time | Yield | Reference |
| General Amines | 1.1 | TEA (1.2) | DCM | 0°C to RT | 2 h | High | [8] |
| Weakly Nucleophilic Aromatic Amine | 1.2 | DMAP (0.1) | Acetonitrile | RT | 1-4 h | High | [2] |
| General Amines | 1.0 | Amberlyst-15 (15% w/w) | Ethyl Acetate | RT | < 1 min | High | [8] |
| Various Amines | 1.0 | Iodine (catalytic) | Solvent-free | RT | - | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Aniline [8]
-
Setup: In a round-bottom flask, dissolve the aniline (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc-aniline.
Protocol 2: Boc Protection of a Weakly Nucleophilic Aniline using DMAP [2]
-
Setup: Dissolve the aromatic amine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate. The following sections address common issues related to the selection and use of different bases in this reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the impact of the base used.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficiently basic conditions | The basicity of the chosen base may be too low to effectively deprotonate the aniline nitrogen, which is deactivated by the electron-withdrawing nitro group. Consider switching to a stronger base. For example, if using sodium bicarbonate, a switch to sodium hydroxide or an organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) may be beneficial. |
| Base Degradation | Ensure the base has been stored properly and is of high purity. Older or improperly stored bases can lose their efficacy. |
| Steric Hindrance | If using a sterically hindered base like DIPEA with a bulky substrate, the reaction rate may be slow. Consider switching to a less hindered base like TEA or an inorganic base. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider increasing the reaction temperature or adding a catalyst like 4-Dimethylaminopyridine (DMAP). |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Use of a strong, nucleophilic base | Strong bases like sodium hydroxide can potentially hydrolyze the di-tert-butyl dicarbonate (Boc-anhydride) or the product carbamate. Using a non-nucleophilic, sterically hindered base like DIPEA can minimize these side reactions. |
| Reaction with the nitro group | While less common, highly reactive conditions could potentially lead to side reactions involving the nitro group. Ensure the reaction is carried out under controlled temperature conditions. |
| Double Boc-protection | In some cases, a second Boc group can be added to the nitrogen. Using stoichiometric amounts of Boc-anhydride and a less reactive base can help to avoid this. |
Issue 3: Difficult Product Isolation
| Potential Cause | Recommended Solution |
| Salts from inorganic bases | The use of inorganic bases like sodium hydroxide or potassium carbonate will produce salt byproducts that need to be removed during workup. Ensure thorough washing with water to remove these salts. |
| Water-soluble organic bases | Bases like triethylamine have some water solubility, which can complicate extraction. Ensure the use of a suitable organic solvent and perform multiple extractions to ensure complete removal of the base and its corresponding salt. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of this compound?
A1: The primary role of the base is to act as a proton scavenger. During the reaction, the amine group of 5-methoxy-2-nitroaniline attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This results in a positively charged nitrogen atom. The base removes this proton, neutralizing the intermediate and driving the reaction to completion.
Q2: Can I perform the reaction without a base?
A2: While the reaction can proceed without a base, it is generally much slower. The protonated intermediate is less nucleophilic and the equilibrium may not favor product formation. The use of a base is highly recommended to ensure efficient and complete reaction.
Q3: Which type of base is best for this synthesis: inorganic or organic?
A3: Both inorganic and organic bases can be used, but the choice depends on the specific reaction conditions and desired outcome.
-
Inorganic bases like sodium hydroxide or potassium carbonate are inexpensive and effective. However, they are generally used in biphasic systems or in solvents where they have sufficient solubility, and their use can sometimes lead to hydrolysis of the Boc-anhydride.
-
Organic bases like triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are soluble in common organic solvents, making the reaction setup simpler. Sterically hindered bases like DIPEA are often preferred as they are less nucleophilic and can minimize side reactions. A combination of TEA and a catalytic amount of 4-dimethylaminopyridine (DMAP) has been shown to be effective for similar substrates.[1][2]
Q4: How does the strength of the base affect the reaction?
A4: A stronger base will more effectively deprotonate the aniline, potentially leading to a faster reaction rate. However, very strong bases may also promote side reactions. For an electron-deficient aniline like 5-methoxy-2-nitroaniline, a moderately strong base such as TEA or DIPEA is generally a good choice.
Q5: I am seeing a significant amount of unreacted starting material. What should I do?
A5: If you are observing unreacted starting material, consider the following:
-
Increase the amount of base: You may not be using a sufficient stoichiometric amount of base to neutralize all the acid generated.
-
Switch to a stronger base: As mentioned in A3, a stronger base might be necessary to drive the reaction forward.
-
Add a catalyst: A catalytic amount of DMAP can significantly accelerate the reaction rate.[1][2]
-
Increase the reaction temperature: Gently heating the reaction mixture can help to overcome the activation energy barrier.
-
Extend the reaction time: Monitor the reaction by TLC until the starting material is consumed.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Boc protection of anilines using different bases, based on literature precedents for similar substrates. This data is intended for comparative purposes.
| Base | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |
| Triethylamine (TEA) | DMAP (cat.) | Dichloromethane (DCM) | 0 - 40 | 1 - 4 h | ~90 | High | [1][2] |
| DIPEA | None | Dichloromethane (DCM) | Room Temp. | 2 - 6 h | Good to High | High | [3] |
| Sodium Hydroxide | None | Dioxane/Water | Room Temp. | 4 - 12 h | Variable | Moderate | General Knowledge |
| Potassium Carbonate | None | Acetonitrile/Water | Room Temp. - 50 | 6 - 24 h | Variable | Moderate | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate using Triethylamine and DMAP
This protocol is adapted from a literature procedure for a structurally similar compound.[1][2]
-
Dissolve 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Boc Protection using DIPEA
This is a general procedure that can be adapted for the synthesis of this compound.
-
Dissolve 5-methoxy-2-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Add di-tert-butyl dicarbonate (1.1 - 1.3 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 2-6 hours, or until TLC analysis indicates completion.
-
Dilute the reaction mixture with the organic solvent and wash with a weak aqueous acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Role of the base in the reaction mechanism.
References
Common impurities in tert-Butyl (5-methoxy-2-nitrophenyl)carbamate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (5-methoxy-2-nitrophenyl)carbamate. The information provided addresses common impurities and their removal to ensure the high purity of the final product required for subsequent experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a freshly synthesized batch of this compound?
A1: The most common impurities typically arise from the starting materials and byproducts of the N-tert-butoxycarbonylation (Boc protection) reaction. These include:
-
Unreacted Starting Materials: 4-fluoro-2-methoxy-5-nitroaniline and di-tert-butyl dicarbonate (Boc anhydride).
-
Reaction Byproducts: tert-Butanol, which is formed from the decomposition of Boc anhydride, is a major byproduct.
-
Side-Reaction Products: Di-tert-butyl carbonate and potentially small amounts of the di-Boc protected aniline, where two Boc groups have attached to the amine.
Q2: How can I monitor the progress of the reaction to minimize the presence of unreacted starting materials?
A2: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1] A suitable eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 3:1), can be used to separate the starting material, the product, and any major byproducts. The disappearance of the starting aniline spot and the appearance of the product spot indicate the progression of the reaction. For visualization, UV light is effective as the aromatic rings of both the starting material and the product are UV-active.
Q3: What is the characteristic "Boc" smell I sometimes notice, and what does it indicate?
A3: The distinct "Boc" smell is often associated with the presence of unreacted di-tert-butyl dicarbonate (Boc anhydride). If this smell is noticeable after the initial workup, it suggests that there is residual Boc anhydride in your product.
Q4: Are there any simple, initial workup steps to remove a significant portion of the impurities?
A4: Yes, a standard aqueous workup is highly effective. After the reaction is complete, quenching the reaction mixture with water and then washing the organic layer with a saturated aqueous solution of sodium bicarbonate will help to hydrolyze and remove unreacted di-tert-butyl dicarbonate. Subsequent washes with water and brine will help remove other water-soluble impurities.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Solution |
| Yellow-colored oil or solid after initial workup | Presence of residual starting materials and byproducts. | Proceed with a more rigorous purification method such as recrystallization or column chromatography. |
| Product contains a significant amount of unreacted 4-fluoro-2-methoxy-5-nitroaniline (as determined by TLC or NMR) | Incomplete reaction. | Ensure that at least a stoichiometric amount of di-tert-butyl dicarbonate was used. If necessary, the reaction time can be extended, or a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) can be added to facilitate the reaction. |
| Product is an oil and does not solidify | Presence of impurities, particularly tert-butanol and residual solvent, which can act as a eutectic mixture. | Remove volatile impurities like tert-butanol and residual solvent by placing the product under high vacuum for an extended period. If the product is still an oil, purification by column chromatography may be necessary. |
| Low yield after purification | Product loss during aqueous workup or recrystallization. | During the aqueous workup, ensure that the layers are separated properly to avoid loss of the organic layer. For recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation. |
Impurity Profile and Purification Efficiency
The following table summarizes the common impurities and the effectiveness of various purification methods in their removal. The purity levels are illustrative and can vary based on the initial reaction conditions.
| Impurity | Typical Level in Crude Product | Purity after Aqueous Workup | Purity after Recrystallization | Purity after Column Chromatography |
| 4-fluoro-2-methoxy-5-nitroaniline | 1-5% | 1-5% | <0.5% | <0.1% |
| Di-tert-butyl dicarbonate | 2-10% | <1% | <0.1% | <0.1% |
| tert-Butanol | 5-15% | 1-3% | <0.5% | <0.1% |
| Di-tert-butyl carbonate | 1-3% | <1% | <0.5% | <0.1% |
| This compound (Product) | 70-90% | 90-95% | >98% | >99% |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
After the reaction is deemed complete by TLC, quench the reaction mixture by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove excess di-tert-butyl dicarbonate).
-
Deionized water.
-
Saturated aqueous brine solution.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Place the resulting crude product under high vacuum to remove any residual volatile impurities such as tert-butanol.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent. A common solvent system for carbamates is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane).
-
Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes is often effective. The optimal solvent system should be determined by TLC analysis.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow for Impurity Identification and Removal
Caption: Logical workflow for identifying and removing impurities.
References
Technical Support Center: Stability of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with tert-butyl (5-methoxy-2-nitrophenyl)carbamate, focusing on its stability and deprotection under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for the deprotection of this compound?
A1: The tert-butoxycarbonyl (Boc) protecting group on this substrate is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.
Q2: How do the substituents on the phenyl ring affect the deprotection reaction?
A2: The 5-methoxy group is electron-donating, which can slightly stabilize the carbamate, while the 2-nitro group is strongly electron-withdrawing. The electron-withdrawing nature of the nitro group generally facilitates the cleavage of the Boc group under acidic conditions.
Q3: What are the common side products observed during the acidic deprotection of this compound?
A3: A primary side reaction is the alkylation of the product or other nucleophilic species in the reaction mixture by the tert-butyl cation that is formed during the deprotection. Given the presence of the electron-rich methoxy group, there is a potential for t-butylation of the aromatic ring, although this is generally a minor issue with anilines.
Q4: How can I minimize the formation of side products?
A4: The use of cation scavengers is highly recommended. Scavengers are compounds that react with the tert-butyl cation, preventing it from reacting with your desired product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration.2. Reaction time is too short.3. Low reaction temperature. | 1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).2. Extend the reaction time and monitor progress by TLC or LC-MS.3. Allow the reaction to warm to room temperature if performed at 0°C. |
| Formation of Unknown Impurities | 1. t-Butylation: Alkylation of the aromatic ring or the deprotected amine by the tert-butyl cation.2. Degradation: The product, 5-methoxy-2-nitroaniline, might be sensitive to prolonged exposure to strong acid. | 1. Add a cation scavenger such as triethylsilane or anisole to the reaction mixture.2. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overexposure to acid. |
| Difficulty in Product Isolation | 1. The product, 5-methoxy-2-nitroaniline, may be soluble in the acidic aqueous phase during workup.2. The product may form a salt that is difficult to handle. | 1. Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to a neutral or slightly basic pH before extraction.2. If the HCl salt is formed, it can often be precipitated with a non-polar solvent like diethyl ether and collected by filtration.[1] The free base can then be obtained by neutralization. |
| Low Yield | Combination of incomplete reaction, side product formation, and isolation issues. | Review all the points above. Optimize reaction conditions (acid concentration, time, temperature) and ensure an efficient workup and purification procedure. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional but Recommended): Add a cation scavenger, such as triethylsilane (1.1 eq), to the solution.
-
Acid Addition: Cool the mixture to 0 °C using an ice bath. Slowly add TFA (10-20 eq, or a 20-50% v/v solution in DCM) to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude 5-methoxy-2-nitroaniline.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Preparation: To a round-bottom flask containing this compound (1.0 eq), add a 4 M solution of HCl in 1,4-dioxane (10-20 eq).
-
Reaction: Stir the mixture at room temperature. The deprotection is typically complete within 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up:
-
Upon completion, the product hydrochloride salt may precipitate from the solution. The solid can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure.
-
-
Isolation of Free Base: To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical conditions for the acidic deprotection of Boc-protected anilines. Note that specific conditions for this compound should be optimized.
| Acidic Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp. | 1 - 4 hours |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 2 - 16 hours[1] |
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: General experimental workflow for acidic Boc deprotection.
References
Stability of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate under basic conditions
This technical support center provides guidance on the stability of tert-butyl (5-methoxy-2-nitrophenyl)carbamate under basic conditions. Researchers, scientists, and drug development professionals can use this information to anticipate potential challenges and troubleshoot their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group on this compound to basic conditions in general?
A1: The tert-butyloxycarbonyl (Boc) group is generally known to be stable towards most nucleophiles and basic conditions.[1][2] It is most commonly cleaved under acidic conditions.[3] However, the stability of the Boc group can be influenced by the electronic properties of the molecule to which it is attached.
Q2: How do the substituents on the phenyl ring of this compound affect its stability in basic media?
Q3: Under what basic conditions might I expect to see cleavage of the Boc group?
A3: While stable to mild bases like sodium bicarbonate or triethylamine under standard conditions, stronger bases or harsher conditions could lead to cleavage. For some activated amines, such as those in certain heterocycles, deprotection with potassium carbonate in refluxing methanol has been reported.[4] Very strong bases like sodium tert-butoxide have also been shown to deprotect primary Boc-protected amines.[2] Therefore, prolonged exposure to strong bases, especially at elevated temperatures, may lead to undesired deprotection of this compound.
Q4: What is the proposed mechanism for Boc group cleavage under basic conditions?
A4: The generally accepted mechanism for base-induced Boc deprotection involves the deprotonation of the carbamate nitrogen to form an anion. This is followed by the elimination of a tert-butoxide ion to generate an isocyanate intermediate. The isocyanate is then hydrolyzed by water to the corresponding carbamic acid, which subsequently decarboxylates to yield the free amine.
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with this compound under basic conditions.
| Issue | Potential Cause | Recommended Action |
| Unexpected Deprotection | The basic conditions are too harsh (e.g., strong base, high temperature, or prolonged reaction time). The electron-withdrawing nitro group may be activating the carbamate towards cleavage. | - Use a milder base (e.g., switch from an alkoxide to a carbonate or an amine base).- Reduce the reaction temperature.- Decrease the reaction time and monitor the reaction progress closely by TLC or LC-MS. |
| Incomplete Reaction (of another functional group) | The Boc-protected aniline may be precipitating out of the reaction mixture. The basicity of the reaction medium is insufficient for the desired transformation. | - Choose a solvent system in which all reactants are fully soluble.- If the desired reaction requires a stronger base, consider that this may risk deprotection of the Boc group. A careful optimization of the base, solvent, and temperature may be necessary. |
| Formation of Side Products | The generated free amine (from partial deprotection) may react with other components in your reaction mixture. The isocyanate intermediate from the deprotection pathway could be trapped by other nucleophiles. | - If deprotection is unavoidable, consider a different protecting group strategy that is more robust to the required basic conditions.- If the side product is a result of the isocyanate intermediate, ensure sufficient water is present to promote its hydrolysis to the desired amine. |
| Difficulty in Isolating the Product | The product may be unstable to the basic workup conditions. | - Consider a neutral or mildly acidic workup if the product is stable under these conditions.- Minimize the time the compound is exposed to basic aqueous solutions during extraction. |
Experimental Protocols
While specific stability studies for this compound are not widely published, the following general protocol can be adapted to test its stability under your specific experimental conditions.
Protocol: General Procedure for Testing the Stability of this compound to a Specific Base
-
Reaction Setup:
-
Dissolve a known amount of this compound in the desired reaction solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add an internal standard to the solution to allow for quantitative analysis by techniques like HPLC or ¹H NMR.
-
Place the flask in a temperature-controlled bath set to the desired reaction temperature.
-
-
Initiation of the Experiment:
-
Add the desired amount of the basic reagent (e.g., sodium carbonate, triethylamine, sodium hydroxide) to the stirred solution.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot immediately with a dilute acidic solution (e.g., 1 M HCl) to neutralize the base and stop the reaction.
-
Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
-
Analysis:
-
Analyze the residue by a suitable analytical method (e.g., HPLC, LC-MS, or ¹H NMR) to determine the ratio of the starting material to the deprotected product (5-methoxy-2-nitroaniline) by comparing their peak areas/integrals relative to the internal standard.
-
-
Data Presentation:
-
Plot the percentage of remaining starting material as a function of time to determine the stability of the compound under the tested conditions.
-
Data Presentation
The following table is a template that can be used to summarize the stability data obtained from the experimental protocol described above.
Table 1: Stability of this compound under Various Basic Conditions
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | % Starting Material Remaining |
| 1 | Triethylamine (2.0) | Dichloromethane | 25 | 24 | Data to be filled from experiment |
| 2 | Sodium Carbonate (2.0) | Methanol | 25 | 24 | Data to be filled from experiment |
| 3 | Sodium Hydroxide (1.1) | Tetrahydrofuran/Water | 25 | 8 | Data to be filled from experiment |
| 4 | Potassium Carbonate (2.0) | Methanol | 65 | 12 | Data to be filled from experiment |
Visualizations
Caption: Troubleshooting Decision Tree for Basic Condition Experiments.
Caption: Proposed Mechanism of Base-Mediated Boc Deprotection.
References
Navigating the Synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl (5-methoxy-2-nitrophenyl)carbamate is a crucial step in the development of various pharmaceutical compounds. However, scaling up this synthesis from the lab bench to pilot or industrial scale can present a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this important intermediate.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Reaction Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of the starting material or product. 3. Suboptimal stoichiometry of reagents. 4. Inefficient mixing in a large-scale reactor. | 1. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Carefully re-evaluate the molar ratios of 5-methoxy-2-nitroaniline, di-tert-butyl dicarbonate (Boc₂O), and the base. 4. Ensure adequate agitation is maintained throughout the reaction, especially in larger vessels. |
| Formation of Side Products | 1. Di-tert-butylation: The starting aniline reacts with two molecules of Boc₂O. 2. Urea formation: Reaction of the isocyanate intermediate (formed from Boc₂O) with the starting aniline. 3. Overheating: Can lead to decomposition of Boc₂O and other reagents. | 1. Control the stoichiometry of Boc₂O carefully. A slight excess is often used, but a large excess can promote di-substitution. 2. Add the Boc₂O solution slowly to the reaction mixture to minimize the transient concentration of the isocyanate intermediate. The use of a less reactive base might also be beneficial. 3. Maintain strict temperature control throughout the reaction. For exothermic reactions, ensure efficient cooling. |
| Difficulties in Product Isolation and Purification | 1. Oily product: The product may not crystallize easily from the reaction mixture. 2. Co-precipitation of impurities: Unreacted starting materials or byproducts may crystallize with the desired product. 3. Challenges with column chromatography at scale: Can be time-consuming and solvent-intensive for large quantities. | 1. Attempt to induce crystallization by seeding with a small crystal of pure product, or by scratching the inside of the flask. Solvent screening for an appropriate anti-solvent to precipitate the product can also be effective. 2. Optimize the work-up procedure to remove impurities before crystallization. This may involve washing the organic layer with dilute acid or base. 3. Consider recrystallization as the primary purification method for large-scale synthesis. A thorough solvent screen is recommended to find an optimal solvent system that provides good recovery and high purity. |
| Inconsistent Product Quality | 1. Variability in raw material quality. 2. Lack of precise control over reaction parameters. | 1. Ensure the purity of starting materials (5-methoxy-2-nitroaniline and Boc₂O) through appropriate analytical techniques before use. 2. Implement strict process controls for temperature, addition rates, and reaction time. Utilize process analytical technology (PAT) where possible to monitor the reaction in real-time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common method is the protection of the amino group of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Q2: Which base is recommended for the Boc protection of 5-methoxy-2-nitroaniline?
Commonly used bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP). DMAP can significantly accelerate the reaction rate but may also promote the formation of side products if not used judiciously. For large-scale synthesis, a weaker base like sodium bicarbonate in a biphasic system can be a milder and more cost-effective option.
Q3: What are the typical solvents used for this reaction?
Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are frequently used. The choice of solvent can influence the reaction rate and solubility of the starting materials and product.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting aniline and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction conversion and purity.
Q5: What are the key safety precautions to consider when scaling up this synthesis?
Di-tert-butyl dicarbonate can decompose to release carbon dioxide, which can lead to pressure buildup in a closed system. Ensure adequate venting for the reactor. The reaction can also be exothermic, so proper temperature control and cooling capacity are crucial, especially at a larger scale. Always consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before starting any large-scale synthesis.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on the scale of the reaction and available equipment.
Materials:
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean and dry reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve 5-methoxy-2-nitroaniline (1.0 eq) in the chosen organic solvent (e.g., DCM or ethyl acetate).
-
Base Addition: Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a portion of the same organic solvent. Add the Boc₂O solution dropwise to the reaction mixture over a period of 30-60 minutes, while maintaining the temperature between 20-25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the starting aniline is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis. Note that yields and purity are dependent on the specific reaction conditions and purification method.
| Parameter | Value | Notes |
| Yield | 85-95% | Can be lower on a larger scale without optimization. |
| Purity (after recrystallization) | >98% | As determined by HPLC or NMR. |
| Reaction Time | 2-4 hours | Monitored by TLC or HPLC. |
| Reaction Temperature | 20-25°C | Exothermic reaction, cooling may be required. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Technical Support Center: Enhancing Boc Protection for Weakly Nucleophilic Anilines
Welcome to the technical support center for optimizing the N-tert-butyloxycarbonyl (Boc) protection of weakly nucleophilic anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of my weakly nucleophilic aniline slow or incomplete?
A1: Weakly nucleophilic anilines, such as those bearing electron-withdrawing groups (e.g., nitro, cyano, halo groups), exhibit reduced reactivity towards di-tert-butyl dicarbonate ((Boc)₂O). The lone pair of electrons on the nitrogen atom is less available for nucleophilic attack on the carbonyl carbon of (Boc)₂O due to delocalization into the aromatic ring and the inductive effects of the substituents. This inherent low reactivity often leads to sluggish or incomplete reactions under standard conditions.[1]
Q2: What are the most common side reactions to be aware of during the Boc protection of anilines?
A2: Several side reactions can occur, particularly under basic conditions or with highly reactive catalysts. These include the formation of isocyanates, ureas, and N,N-di-Boc protected anilines.[2] The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst, while effective in accelerating the reaction, can also promote some of these side reactions if not used judiciously.[3][4]
Q3: Can I perform the Boc protection of weakly nucleophilic anilines without a catalyst?
A3: Yes, catalyst-free methods have been developed that can be effective for certain substrates. One successful approach involves using alcoholic solvents, such as methanol. Methanol has been shown to significantly enhance the rate of Boc protection for aromatic amines at room temperature without the need for a base.[1] Quantum mechanics studies suggest that methanol stabilizes the transition state through hydrogen bonding, thereby lowering the activation energy.[1] Another catalyst-free approach utilizes a water-acetone solvent system, which can provide excellent yields and short reaction times.[2]
Q4: When should I consider using a catalyst for the Boc protection of my aniline?
A4: A catalyst is generally recommended when dealing with particularly unreactive anilines or when aiming for faster reaction times and higher yields. Both acid and base catalysts can be employed. Lewis acids like Zinc Chloride (ZnCl₂) have been shown to be effective.[5] Heterogeneous acid catalysts, such as Amberlite-IR 120, offer the advantage of easy removal by filtration.[6] Among base catalysts, DMAP is a common choice for accelerating the reaction.[3]
Q5: Are there any "green" or environmentally friendly methods for Boc protection?
A5: Several methods align with the principles of green chemistry. Performing the reaction under solvent-free conditions, for instance with a heterogeneous catalyst like Amberlite-IR 120, is an eco-friendly option that simplifies product purification.[6][7] Additionally, using water as a solvent or co-solvent, as in the water-acetone method, is a greener alternative to many organic solvents.[2] Microwave-assisted synthesis can also be considered a green technique as it often leads to shorter reaction times and reduced energy consumption.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion | Weak nucleophilicity of the aniline. | - Increase the reaction temperature moderately (e.g., to 40-50 °C). - Switch to a protic solvent like methanol to accelerate the reaction.[1] - Employ a catalyst. Consider a Lewis acid (e.g., ZnCl₂) or a heterogeneous acid catalyst (e.g., Amberlite-IR 120).[5][6] - For base-catalyzed reactions, add a catalytic amount of DMAP.[3] |
| Slow reaction rate | Inadequate activation of (Boc)₂O or low reactivity of the aniline. | - Utilize microwave irradiation to shorten the reaction time.[8] - Use an alcoholic solvent which has been shown to increase the reaction rate significantly.[1] - Add a suitable catalyst; a comparison of various catalysts is provided in the data section.[10][11] |
| Formation of side products (e.g., di-Boc, urea) | Reaction conditions are too harsh or the catalyst is too reactive. | - If using a base, ensure it is used in the correct stoichiometric amount. - Consider a catalyst-free method in an appropriate solvent system like methanol or water/acetone.[1][2] - If using DMAP, ensure it is used in catalytic amounts and consider running the reaction at a lower temperature.[3] |
| Difficulty in product purification | Excess (Boc)₂O and byproducts. | - Use a polymer-supported trisamine resin to scavenge excess (Boc)₂O. - Employ a heterogeneous catalyst that can be easily filtered off after the reaction.[6] - For aqueous workups, careful extraction and washing can help remove water-soluble byproducts. |
| Starting material is insoluble | Poor choice of solvent. | - For zwitterionic starting materials, consider using an aqueous basic solution to improve solubility.[12] - Experiment with different solvents or solvent mixtures. THF, dioxane, and acetonitrile are common choices.[13] |
Data Presentation
Table 1: Comparison of Catalytic Methods for the N-Boc Protection of Aniline
| Catalyst | Solvent | Time | Yield (%) | Reference |
| None | None | 30 min | 95 | [7] |
| Amberlite-IR 120 | None | <1 min | 99 | [7] |
| Indion 190 Resin | None | 15 min | 96 | [7] |
| [Sipmim]Cl | None | 10 min | 98 | [7] |
| NBS | CH₂Cl₂ | 30 min | 94 | [7] |
| ZnCl₂ | Dichloromethane | 2 h | 95 | [5] |
| Malic Acid | None | 10 min | 98 | [11] |
Table 2: Effect of Solvent on Boc Protection of p-toluidine
| Solvent | Relative Reaction Rate |
| CDCl₃ | 1 |
| CD₃OD | 70 |
| Data adapted from a kinetics study showing a significantly faster reaction in methanol compared to chloroform.[1] |
Experimental Protocols
Protocol 1: Accelerated Boc Protection in Methanol (Catalyst-Free) [1]
-
Dissolve the aniline (1.0 equiv) in methanol.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Heterogeneous Catalysis with Amberlite-IR 120 (Solvent-Free) [6]
-
To the aniline (1 mmol), add di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol).
-
Add Amberlite-IR 120 (15% w/w).
-
Stir the mixture at room temperature for 1-3 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the catalyst.
-
Wash the catalyst with the organic solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the product.
Protocol 3: DMAP-Catalyzed Boc Protection [3][14]
-
Dissolve the aniline (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-2.0 equiv).
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (e.g., 5 mol%).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove DMAP, followed by a basic wash (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the Boc protection of anilines.
Caption: Troubleshooting logic for incomplete Boc protection reactions.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]
Technical Support Center: DMAP-Catalyzed Synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate using 4-(Dimethylamino)pyridine (DMAP) as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in the synthesis of this compound?
A1: DMAP serves as a nucleophilic catalyst in this reaction. It reacts with di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a much more potent acylating agent than Boc₂O itself, facilitating the reaction with the phenolic hydroxyl group of 5-methoxy-2-nitrophenol. The catalyst is regenerated upon completion of the reaction.
Q2: Why is a base like triethylamine or pyridine often used in conjunction with DMAP?
A2: While DMAP is a catalyst, a stoichiometric amount of a weaker, non-nucleophilic base such as triethylamine (Et₃N) or pyridine is often added to neutralize the acidic byproduct formed during the reaction. This prevents the protonation and deactivation of the DMAP catalyst.
Q3: Can this reaction be performed without a solvent?
A3: While some Boc protection reactions can be carried out under solvent-free conditions, for the synthesis of this compound, using an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is highly recommended to ensure proper mixing and to control the reaction temperature.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (5-methoxy-2-nitrophenol). The reaction is considered complete upon the disappearance of the starting material spot.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (degraded DMAP).2. Insufficiently dried reagents or glassware.3. Low nucleophilicity of the phenol.4. Inadequate reaction time or temperature. | 1. Use fresh, high-purity DMAP.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase the amount of DMAP slightly (e.g., from 0.1 to 0.2 equivalents). Consider gentle heating (e.g., to 40°C) to increase the reaction rate.4. Allow the reaction to stir for a longer period (e.g., 24 hours) and monitor by TLC. |
| Formation of Side Products | 1. Excess Boc₂O leading to side reactions.2. Reaction temperature is too high.3. C-acylation of the aromatic ring instead of O-acylation. | 1. Use a slight excess (1.1-1.2 equivalents) of Boc₂O. Avoid a large excess.2. Maintain the reaction at room temperature or below (0°C to RT).3. O-acylation is generally kinetically favored. Ensure the reaction conditions do not favor thermodynamic control (e.g., presence of strong Lewis acids). The use of DMAP strongly promotes O-acylation. |
| Difficulty in Product Isolation/Purification | 1. Presence of unreacted Boc₂O.2. Emulsion formation during aqueous workup. | 1. Quench the reaction with a small amount of methanol or water to consume excess Boc₂O.2. Add brine to the aqueous layer to break the emulsion. |
| Reaction Appears Stalled | 1. Acidification of the catalyst.[1] | 1. Add an additional amount of a non-nucleophilic base like triethylamine to neutralize any acidic byproducts. |
Experimental Protocol
Synthesis of this compound
This protocol describes the synthesis of this compound from 5-methoxy-2-nitrophenol using DMAP as a catalyst.
Materials:
-
5-methoxy-2-nitrophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-2-nitrophenol (1.0 eq.) in anhydrous DCM or THF.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq.), followed by a catalytic amount of DMAP (0.1-0.2 eq.).
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.2 eq.) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the progress by TLC.
-
Workup:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the DMAP-catalyzed tert-butoxycarbonylation of phenols and related compounds.
| Parameter | Value/Range | Notes |
| Substrate | 1.0 equivalent | 5-methoxy-2-nitrophenol |
| Boc₂O | 1.1 - 1.5 equivalents | A slight excess is generally sufficient. |
| DMAP | 0.1 - 0.2 equivalents | Acts as a catalyst. |
| Base (e.g., Et₃N) | 1.5 - 2.0 equivalents | Used to neutralize acidic byproducts. |
| Solvent | DCM, THF, Ethyl Acetate | Anhydrous conditions are recommended. |
| Temperature | 0°C to Room Temperature | Higher temperatures may lead to side products. |
| Reaction Time | 4 - 24 hours | Monitor by TLC. |
| Typical Yield | 85-95% | Yields can vary based on substrate and conditions. |
Visualizations
Catalytic Cycle of DMAP
The following diagram illustrates the catalytic role of DMAP in the tert-butoxycarbonylation reaction.
Caption: Catalytic cycle of DMAP in the tert-butoxycarbonylation of 5-methoxy-2-nitrophenol.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Amine Protection: tert-Butyl (5-methoxy-2-nitrophenyl)carbamate versus Conventional Boc Protecting Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of amine functionalities are central to the successful execution of complex multi-step organic syntheses, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability and predictable reactivity. However, the emergence of specialized Boc reagents, such as the photolabile tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, offers alternative deprotection strategies that can be highly advantageous in specific synthetic contexts.
This guide provides an objective comparison between the photolabile this compound and conventional Boc protecting agents, exemplified by di-tert-butyl dicarbonate (Boc₂O). We present a summary of their performance based on available experimental data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal tool for their synthetic challenges.
At a Glance: Key Differences
The primary distinction between this compound and standard Boc reagents lies in the method of deprotection. While traditional Boc groups are cleaved under acidic conditions, the 5-methoxy-2-nitrophenyl modification renders the carbamate susceptible to cleavage by UV light. This orthogonality provides a powerful tool for selective deprotection in the presence of acid-sensitive functional groups.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance metrics of the two types of Boc protecting agents.
Table 1: General Characteristics of Boc Protecting Agents
| Feature | This compound | Di-tert-butyl dicarbonate (Boc₂O) |
| Protection Method | Reaction of an amine with the carbamate reagent, often requiring activation. | Reaction of an amine with Boc₂O, typically in the presence of a base. |
| Deprotection Method | Photolytic cleavage (photocleavage) with UV light (typically ~350-365 nm). | Acid-catalyzed cleavage (acidolysis), most commonly with trifluoroacetic acid (TFA) or HCl. |
| Key Advantage | Orthogonal deprotection; mild, non-acidic conditions suitable for acid-sensitive substrates. | Well-established, robust, and widely applicable; stable to a broad range of non-acidic reagents. |
| Primary Byproducts | 2-methoxy-5-nitrosophenyl derivative, CO₂, isobutylene. | CO₂, isobutylene, tert-butanol. |
| Ideal Use Cases | Synthesis of complex molecules with acid-labile functional groups; spatiotemporal control of deprotection. | General amine protection in a wide array of synthetic routes, including solid-phase peptide synthesis. |
Table 2: Comparative Performance Data
| Parameter | This compound (Photocleavage) | Standard Boc Group (Acidolysis with TFA) |
| Typical Reagents | UV light source (e.g., mercury lamp), solvent (e.g., acetonitrile, methanol). | Trifluoroacetic acid (TFA), dichloromethane (DCM) or other suitable solvents. |
| Reaction Time | Minutes to hours, dependent on light intensity, quantum yield, and substrate. | 15 minutes to a few hours. |
| Typical Yield | Generally high (>80-95%), but can be substrate-dependent. | High to quantitative (>95%). |
| Quantum Yield (Φ) | Varies for 2-nitrobenzyl derivatives (typically 0.1 - 0.6). Specific data for the title compound is not readily available. | Not applicable. |
| Orthogonality | Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile protecting groups. | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. |
Experimental Protocols
Below are detailed methodologies for the protection of an amine using a standard Boc agent and the comparative deprotection protocols.
Protocol 1: General Procedure for Amine Protection with Di-tert-butyl dicarbonate (Boc₂O)
Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate) (1.5 - 2.0 eq)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, perform an aqueous workup by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography if required.
Protocol 2: Deprotection of a Standard Boc-Protected Amine using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-50% v/v in a suitable solvent)
-
Solvent (e.g., dichloromethane (DCM))
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in the chosen solvent in a round-bottom flask.
-
Add the TFA solution to the flask. A common mixture is 25-50% TFA in DCM.
-
Stir the reaction at room temperature for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 3: Representative Procedure for Photocleavage of a this compound
Materials:
-
This compound-protected substrate (1.0 eq)
-
Solvent (e.g., acetonitrile, methanol, or buffered aqueous solution)
-
UV light source with a suitable wavelength (e.g., 365 nm mercury lamp)
-
Quartz reaction vessel
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of the protected compound in the desired solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light absorption.
-
Irradiate the solution with the UV light source while stirring. The reaction temperature should be maintained, if necessary, with a cooling system.
-
Monitor the progress of the reaction by TLC or LC-MS. The irradiation time will depend on the light source's intensity and the substrate's quantum yield.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography, recrystallization, or extraction to remove the 2-methoxy-5-nitrosophenyl byproduct.
Mandatory Visualization
The following diagrams illustrate the deprotection workflows for both standard and photolabile Boc protecting groups.
Caption: General experimental workflows for standard and photolabile Boc deprotection.
Caption: Simplified mechanisms of Boc deprotection via acidolysis and photocleavage.
Conclusion
The choice between this compound and a conventional Boc protecting agent like Boc₂O is dictated by the specific demands of the synthetic route. For routine amine protection where acid lability is tolerated, the standard Boc group remains an efficient and cost-effective choice. However, for the synthesis of complex molecules bearing acid-sensitive functionalities, the photolabile this compound provides a powerful orthogonal strategy, enabling deprotection under mild and neutral conditions with high spatial and temporal control. The trade-off for this enhanced functionality includes the need for specialized photochemical equipment and potentially longer reaction optimization. Researchers should carefully consider the stability of their substrate and the overall synthetic strategy when selecting the most appropriate Boc protecting agent.
A Comparative Guide to Boc, Cbz, and Fmoc Protecting Groups for Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
The strategic use of amine protecting groups is fundamental in multi-step organic synthesis, particularly when working with electronically deactivated systems such as nitroanilines. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aniline nitrogen, posing unique challenges for protection and deprotection steps. This guide provides an objective comparison of three of the most common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of nitroaniline chemistry. The analysis is supported by experimental data and detailed methodologies to aid in the selection of an optimal synthetic strategy.
Comparative Overview
The choice of protecting group is dictated by its stability to various reaction conditions and the orthogonality of its cleavage, meaning the ability to remove one group without affecting others.[1] This is especially critical when a sensitive functional group, such as a nitro group, is present.
Data Presentation: Summary of Protecting Group Properties
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | (CH₃)₃C-O-(C=O)- | Ph-CH₂-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Cleavage Condition | Strong Acid | Acidic Cleavage (for nitroanilines) | Base |
| Typical Reagents | TFA, HCl, Oxalyl Chloride/MeOH[2][3] | HBr in Acetic Acid, TFA[4][5] | 20-30% Piperidine in DMF[6][7][8] |
| Stability Profile | Stable to base, hydrogenolysis, and mild nucleophiles.[2] | Stable to mild acid and base.[4][9] | Stable to acid and hydrogenolysis.[1][6] |
| Key Advantage | High stability to many reagents; easily removed under acidic conditions. | Orthogonal to both Boc and Fmoc; stable across a wide pH range. | Very mild, base-mediated removal; orthogonal to Boc and Cbz. |
| Limitation for Nitroanilines | Protection of weakly nucleophilic nitroanilines can be sluggish. | Standard deprotection (H₂/Pd/C) is incompatible due to reduction of the nitro group. | Protection can be low-yielding for non-nucleophilic anilines.[10] Dibenzofulvene byproduct can react with nucleophiles if not scavenged.[11] |
Chemical Structures and Orthogonality
The distinct cleavage conditions for Boc, Cbz, and Fmoc allow for their selective removal, forming the basis of orthogonal protection strategies in complex syntheses.
Caption: Structures of 4-nitroaniline protected with Boc, Cbz, and Fmoc.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-BOC-3-Methoxy-4-nitroaniline | 877671-39-1 | Benchchem [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. ijacskros.com [ijacskros.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Amine Protection: Unveiling the Advantages of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, such as an amine, with precision and then remove the protective shield under specific, non-destructive conditions is paramount. This guide provides an objective comparison of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a photolabile protecting group (PPG), with conventional amine protecting groups, namely tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). By presenting available experimental data and detailed methodologies, this document aims to illuminate the distinct advantages of employing a light-sensitive protecting group strategy.
Executive Summary: The Power of Light in Synthesis
This compound belongs to the ortho-nitrobenzyl class of photolabile protecting groups. Its core advantage lies in the use of light as a "traceless" reagent for deprotection. This unique feature offers unparalleled spatiotemporal control over synthetic transformations, allowing for the selective unmasking of amines at specific stages and locations within a molecule, a feat not achievable with traditional acid or base-labile protecting groups. The methoxy substituent on the phenyl ring is known to enhance the rate of photolytic cleavage compared to the unsubstituted counterpart. While direct comparative quantitative data for this specific carbamate is limited, the principles governing the performance of o-nitrobenzyl protecting groups provide a strong basis for its evaluation.
Comparative Data: A Quantitative Look at Performance
The following tables summarize key performance indicators for this compound and its alternatives. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, the data presented is a composite from various sources to provide a comparative overview.
Table 1: Comparison of Amine Protecting Groups
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |
| This compound | This compound | Di-tert-butyl dicarbonate ((Boc)₂O) | UV light (typically 350-400 nm) | Spatiotemporal control, traceless reagent, mild deprotection | Requires specialized photochemical equipment, potential for side reactions with photosensitive substrates |
| tert-Butyloxycarbonyl (Boc) | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) | Well-established, high yields for protection, stable to a wide range of reagents | Harsh acidic conditions for deprotection can damage sensitive substrates |
| Benzyloxycarbonyl (Cbz) | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions, orthogonal to Boc | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes) |
Table 2: Deprotection Performance Comparison (Illustrative)
| Protected Amine | Deprotection Method | Reagents/Conditions | Typical Reaction Time | Typical Yield (%) |
| Boc-Protected Amine | Acidolysis | TFA in CH₂Cl₂ | 1-2 hours | >95% |
| Cbz-Protected Amine | Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH | 2-16 hours | >90% |
| o-Nitrobenzyl Carbamate Protected Amine | Photolysis | UV light (365 nm) in a suitable solvent | Minutes to hours | Generally high, but substrate-dependent |
Note: Reaction times and yields are highly substrate-dependent and the values presented are for illustrative purposes.
Signaling Pathways and Experimental Workflows
The utility of this compound is best understood through its application in synthetic pathways where precise control is necessary.
Caption: General workflow for amine protection and photolytic deprotection.
The mechanism of photocleavage for o-nitrobenzyl compounds involves an intramolecular hydrogen abstraction, leading to the release of the protected amine and the formation of a nitrosobenzaldehyde byproduct.
Caption: Photocleavage mechanism of o-nitrobenzyl carbamates.
Experimental Protocols
Protocol 1: Protection of an Amine with Di-tert-butyl dicarbonate
This protocol describes a general procedure for the synthesis of a Boc-protected amine, which is the precursor to the photolabile carbamate.
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base (TEA or DMAP).
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Photolytic Deprotection of a this compound
This protocol provides a general method for the light-induced cleavage of the photolabile protecting group.
Materials:
-
This compound-protected compound
-
An appropriate solvent (e.g., acetonitrile, methanol, dichloromethane)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to transmit light >300 nm)
Procedure:
-
Dissolve the protected compound in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp while maintaining a constant temperature (usually room temperature) with cooling if necessary.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography to remove the nitrosobenzaldehyde byproduct.
Conclusion: A Bright Future for Controlled Synthesis
This compound offers a powerful tool for synthetic chemists, providing a level of control that is unattainable with traditional protecting groups. The ability to deprotect with spatial and temporal precision using a non-invasive light stimulus opens up new avenues in complex molecule synthesis, drug delivery, and materials science. While the requirement for specialized photochemical equipment may be a consideration, the unique advantages offered by this photolabile protecting group make it an invaluable asset for researchers pushing the boundaries of chemical synthesis. The enhanced cleavage rate due to the methoxy substituent further solidifies its position as a superior choice for applications demanding rapid and efficient deprotection.
A Comparative Guide to Orthogonal Protection Strategies: Featuring tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, offer a powerful tool for enhancing synthetic efficiency and yield. This guide provides an objective comparison of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a photolabile protecting group (PPG), with other common amine protection strategies, supported by available experimental data and detailed protocols.
Introduction to Orthogonal Protection
Orthogonality in chemical synthesis refers to the ability to deprotect one functional group without affecting others in the molecule.[1] This is typically achieved by employing protecting groups that are cleaved under distinct and non-interfering conditions, such as light (photolysis), acid, base, or hydrogenation. The use of a photolabile protecting group like this compound introduces a valuable dimension of control, as light can be applied with high spatial and temporal precision without the need for chemical reagents that might affect other sensitive parts of a molecule.[2]
The Profile of a Photolabile Protecting Group: this compound
This compound belongs to the well-established family of o-nitrobenzyl-based photolabile protecting groups. The core mechanism of deprotection involves an intramolecular rearrangement upon absorption of UV light, leading to the release of the free amine, carbon dioxide, and a nitrosobenzaldehyde byproduct.[3][4] The methoxy substituent on the aromatic ring serves to red-shift the absorption maximum to longer, less damaging wavelengths and can influence the quantum yield of the cleavage reaction.[1][2]
Performance Comparison of Amine Protecting Groups
The choice of a protecting group strategy is dictated by the specific requirements of the synthetic route, including the stability of the substrate to various reagents and the desired order of deprotection steps. Below is a comparison of this compound (approximated by NVOC data) with other common photolabile and chemically labile amine protecting groups.
| Protecting Group | Class | Deprotection Conditions | Quantum Yield (Φ) | λmax (nm) | Advantages | Disadvantages |
| This compound (as NVOC) | Photolabile | UV Light (e.g., 350-365 nm) | ~0.01 - 0.05 | ~350 | Orthogonal to chemical methods; Spatiotemporal control; Mild, neutral conditions | Requires specialized equipment; Byproducts can be reactive; Lower quantum yields |
| Coumarin-based Carbamates | Photolabile | UV/Visible Light (e.g., >400 nm) | Variable (can be low) | >400 | Longer wavelength deprotection; Can be fluorescent | Often lower quantum yields; Synthesis can be more complex |
| BODIPY-based Carbamates | Photolabile | Visible Light (e.g., >500 nm) | Generally low (e.g., 10⁻⁵) | >500 | Deprotection with visible light; High extinction coefficients | Low quantum yields; Potential for photosensitization side reactions |
| tert-Butoxycarbonyl (Boc) | Acid-labile | Strong Acid (e.g., TFA, HCl) | N/A | N/A | High yielding; Readily available reagents; Well-established | Harsh acidic conditions; Not suitable for acid-sensitive substrates |
| Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile | Base (e.g., Piperidine in DMF) | N/A | N/A | Mild basic conditions; Orthogonal to acid-labile groups | Base-sensitive substrates may be affected; Dibenzofulvene byproduct can be problematic |
Experimental Protocols
Photolytic Deprotection of a 2-Nitrobenzyl Carbamate (General Protocol)
This protocol is based on established procedures for the cleavage of NVOC-protected amines and can be adapted for this compound.[5]
Materials:
-
Protected amine substrate
-
Solvent (e.g., Dioxane, Ethanol, or a mixture with water)
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Reaction vessel (e.g., quartz or Pyrex tube)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Dissolve the protected amine in the chosen solvent to a concentration of approximately 0.01-0.05 M in the reaction vessel.
-
Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the chromophore.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., using a cooling fan or water bath).
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques like column chromatography to remove the nitrosobenzaldehyde byproduct.
Acid-Catalyzed Deprotection of a Boc-Protected Amine
This is a standard and widely used protocol for the removal of the Boc group.[6]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM) or other suitable solvent
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (approximately 0.1-0.2 M).
-
To the stirred solution, add an excess of trifluoroacetic acid (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during workup or by using a basic resin.
Base-Mediated Deprotection of an Fmoc-Protected Amine
This protocol is standard for the cleavage of the Fmoc group, commonly employed in solid-phase peptide synthesis.[7][8]
Materials:
-
Fmoc-protected amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature. Deprotection is typically rapid, often completing within minutes.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent like diethyl ether or by aqueous workup. The dibenzofulvene-piperidine adduct is typically soluble and removed during purification.
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the concept of orthogonal deprotection and the workflow for photolytic cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Selective deprotection of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate in the presence of other protecting groups
For Researchers, Scientists, and Drug Development Professionals
The selective removal of the tert-butoxycarbonyl (Boc) protecting group from nitrogen atoms is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with multiple functional groups. This guide provides a comparative analysis of methods for the selective deprotection of tert-butyl (5-methoxy-2-nitrophenyl)carbamate, a substrate featuring an electron-deficient aromatic system. The presence of the nitro group significantly influences the lability of the Boc group, allowing for tailored deprotection strategies that preserve other sensitive functionalities. This document outlines common deprotection protocols, presents comparative data, and discusses orthogonality with other widely used protecting groups.
Comparison of Deprotection Methods
The choice of deprotection reagent is critical for achieving high selectivity and yield. Below is a comparison of common methods for the cleavage of the Boc group from this compound, with consideration for their compatibility with other protecting groups.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Yield (%) | Orthogonality & Remarks |
| Strong Acidic Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1) | 0.5 - 2 hours | >95 | Effective and fast. The electron-withdrawing nitro group can accelerate the cleavage. May cleave other acid-labile groups like tert-butyl esters. Orthogonal to Fmoc, Cbz, and Benzyl ethers.[1][2] |
| Moderate Acidic Cleavage | 4M HCl in 1,4-Dioxane or Ethyl Acetate | 1 - 4 hours | >90 | Generally provides good selectivity. Slower than TFA, which can be advantageous for substrates with multiple acid-sensitive groups. Orthogonal to Fmoc, Cbz, and Benzyl ethers.[3] |
| Mild Acidic Cleavage | Oxalyl Chloride in Methanol | 1 - 4 hours | ~90 | A mild alternative to strong acids. Particularly effective for Boc groups on electron-deficient anilines.[3][4] Tolerates a wide range of functional groups. The reaction of the N-Boc derivative of a nitrophenyl amine is reported to be complete within an hour.[3] |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | 2 - 8 hours | Variable | Can offer selectivity in specific contexts, but optimization is often required. |
| Thermal Deprotection | Refluxing in a suitable solvent (e.g., toluene) | 5 - 10 hours | Variable | Generally requires high temperatures and may not be suitable for thermally sensitive molecules. Can be highly selective in some cases. |
Experimental Protocols
Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
To the stirred solution, add TFA (10-20 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired 5-methoxy-2-nitroaniline.
Deprotection using HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the reaction mixture.
-
Stir the solution at room temperature and monitor the reaction by TLC or LC-MS. The reaction typically takes 1 to 4 hours.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the free amine, suspend the hydrochloride salt in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Deprotection using Oxalyl Chloride in Methanol
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).
-
To the stirred solution, add oxalyl chloride (2-3 eq) dropwise at room temperature.[3]
-
Stir the reaction mixture at room temperature for 1-4 hours. The presence of the electron-withdrawing nitro group is expected to facilitate a rapid reaction.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
Orthogonal Protecting Group Strategy
The selective deprotection of the Boc group on the nitrophenyl moiety is often a key step in a multi-step synthesis. The choice of deprotection method should be guided by the presence of other protecting groups in the molecule. The Boc group on an electron-deficient aniline is highly acid-labile, which allows for its selective removal in the presence of more robust protecting groups.
Caption: A logical workflow for the selective modification of a polyfunctional molecule.
This workflow illustrates a strategy where the Boc group on the electron-deficient aniline is removed first under acidic conditions, while other protecting groups (PG-X, PG-Y) remain intact. For instance, if PG-X is a Carboxybenzyl (Cbz) group, it would be stable to the acidic conditions used for Boc removal and could be subsequently cleaved by catalytic hydrogenolysis. Similarly, a 9-fluorenylmethyloxycarbonyl (Fmoc) group (PG-Y) would be stable to acid and hydrogenolysis but could be removed later with a base like piperidine. This orthogonality is fundamental to the efficient synthesis of complex target molecules.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Protecting Groups for 5-Methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the multi-step synthesis of complex organic molecules, the strategic use of protecting groups is paramount to ensure chemoselectivity and achieve high yields. For a molecule such as 5-methoxy-2-nitroaniline, which possesses a nucleophilic amino group susceptible to undesired side reactions, the selection of an appropriate protecting group is a critical consideration. This guide provides an objective comparison of various alternative protecting groups for 5-methoxy-2-nitroaniline, supported by experimental data and detailed protocols to aid in the selection of the most suitable protecting group for your specific synthetic route.
The amine functionality in 5-methoxy-2-nitroaniline is deactivated by the presence of the ortho-nitro group, which withdraws electron density from the aromatic ring. This electronic effect can influence the reactivity of the amine and the conditions required for its protection and deprotection. This guide will explore a range of protecting groups, from the classical acetyl group to more modern alternatives like Boc, Cbz, and sulfonamides, evaluating their performance based on ease of introduction, stability under various reaction conditions, and the facility of removal.
Comparative Performance of Protecting Groups
The following table summarizes the performance of several common and alternative protecting groups for anilines, with a focus on their applicability to electron-deficient substrates like 5-methoxy-2-nitroaniline. The data presented is a compilation from various sources and provides a basis for comparison.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Conditions | Orthogonality & Remarks |
| Acetyl (Ac) | Acetic anhydride, pyridine, rt | >90 | Acid or base hydrolysis (e.g., HCl/MeOH or NaOH/H₂O) | Not orthogonal to many acidic or basic conditions. Simple and cost-effective. |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, TEA or DMAP, CH₂Cl₂, rt | 85-98 | Strong acid (e.g., TFA, HCl in dioxane) | Orthogonal to base-labile and hydrogenolysis-labile groups.[1] Stable to many nucleophiles. |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, NaHCO₃, THF/H₂O, 0 °C to rt | 80-95 | Catalytic hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups.[2] Sensitive to reducing conditions. |
| Trifluoroacetyl (TFAc) | Trifluoroacetic anhydride, pyridine, 0 °C to rt | >90 | Mild base (e.g., K₂CO₃/MeOH) | More readily cleaved than acetyl. Useful when mild deprotection is required. |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride, pyridine, CH₂Cl₂, rt | >90 | Thiolates (e.g., thiophenol, K₂CO₃, DMF) | Stable to acidic conditions. Cleavage is mild and orthogonal to many other protecting groups.[3] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride, pyridine, CH₂Cl₂, rt | >90 | Harsh conditions: strong acid (HBr/AcOH) or reducing agents (Na/NH₃) | Very stable, but harsh deprotection limits its use in complex syntheses. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of anilines are provided below. These protocols can be adapted for 5-methoxy-2-nitroaniline with minor modifications as needed.
Acetyl (Ac) Protection and Deprotection
Protection Protocol: To a solution of 3-methoxyaniline (1.0 eq) in acetic anhydride (4.5 eq) and glacial acetic acid (1.4 eq) is stirred at room temperature for 1 hour. The reaction mixture is then cooled to 0-5 °C, and nitric acid is added dropwise to effect nitration, yielding the N-acetyl-5-methoxy-2-nitroaniline intermediate.
Deprotection Protocol: The N-acetyl-5-methoxy-2-nitroaniline is refluxed in a mixture of methanol and hydrochloric acid for 2-4 hours. After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution) and the product is extracted with an organic solvent.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection Protocol: To a solution of the aniline (1.0 eq) in dichloromethane (CH₂Cl₂) is added triethylamine (1.5 eq). Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) is then added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the mixture is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Deprotection Protocol: The N-Boc protected aniline is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected aniline salt.
Benzyloxycarbonyl (Cbz) Protection and Deprotection
Protection Protocol: The aniline (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (2:1). Sodium bicarbonate (2.0 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.5 eq) is added dropwise, and the reaction is stirred at room temperature overnight. The product is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. Purification is achieved by column chromatography.
Deprotection Protocol: The N-Cbz protected aniline is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected aniline.
Nosyl (Ns) Protection and Deprotection
Protection Protocol: To a solution of the aniline (1.0 eq) in CH₂Cl₂ is added pyridine (2.0 eq). The mixture is cooled to 0 °C, and 2-nitrobenzenesulfonyl chloride (1.2 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with CH₂Cl₂. The organic layer is washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried and concentrated.
Deprotection Protocol: The N-nosyl protected aniline is dissolved in dimethylformamide (DMF). Potassium carbonate (3.0 eq) and thiophenol (2.0 eq) are added, and the mixture is stirred at room temperature. Upon completion, the reaction is diluted with water and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the deprotected aniline.
Decision-Making Workflow for Protecting Group Selection
The choice of a protecting group is contingent on the overall synthetic strategy, particularly the reaction conditions of subsequent steps. The following diagram illustrates a logical workflow for selecting an appropriate protecting group for 5-methoxy-2-nitroaniline.
Caption: Decision tree for selecting a protecting group.
Orthogonal Protection Strategy
In complex syntheses where multiple functional groups require protection, an orthogonal protection strategy is essential. This involves using protecting groups that can be removed under different, non-interfering conditions. For instance, a molecule could be protected with a Boc group (acid-labile) on one amine and a Cbz group (hydrogenolysis-labile) on another. This allows for the selective deprotection of one amine without affecting the other.
Caption: Orthogonal deprotection of Boc and Cbz groups.
By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most appropriate protecting group strategy for the successful synthesis of derivatives of 5-methoxy-2-nitroaniline.
References
Comparison of different synthetic routes to tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in the synthesis of various pharmacologically active molecules. The focus is on providing a detailed, experimentally supported comparison of viable synthetic methodologies.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the construction of more complex molecules, including kinase inhibitors and other therapeutic agents. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the aniline nitrogen, preventing unwanted side reactions during subsequent synthetic steps. This guide outlines and compares the primary synthetic strategies for the preparation of this important intermediate.
Comparison of Synthetic Routes
The most direct and widely employed method for the synthesis of this compound is the direct N-acylation of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). Variations of this method primarily involve the choice of base and solvent. An alternative, though less common, approach could involve the use of other Boc-transfer reagents.
| Parameter | Route 1: Direct Boc Protection with Et₃N/DMAP | Route 2: Alternative Boc Protection (e.g., with Boc-ON) |
| Starting Material | 5-methoxy-2-nitroaniline | 5-methoxy-2-nitroaniline |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Acetonitrile or Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | 90-98%[1] | 70-85% |
| Purity | High, often requires minimal purification | Good, may require chromatographic purification |
| Advantages | High yield, readily available and inexpensive reagents, relatively short reaction time.[1] | Milder reaction conditions may be possible. |
| Disadvantages | Potential for side reactions if not controlled properly. | Reagent is more expensive and less commonly used than Boc₂O. |
Experimental Protocols
Route 1: Direct Boc Protection of 5-methoxy-2-nitroaniline with Di-tert-butyl Dicarbonate
This procedure is adapted from a similar synthesis of a structurally related compound and represents the most efficient and high-yielding method.[1]
Materials:
-
5-methoxy-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-methoxy-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) are added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP, 0.1 eq).
-
The mixture is stirred at room temperature until a homogeneous solution is obtained.
-
Di-tert-butyl dicarbonate (1.2 eq) is added portion-wise to the solution.
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the primary synthetic route.
References
A Comparative Guide to the Validation of Analytical Methods for tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate, a key intermediate in pharmaceutical synthesis. While specific cross-validation studies for this exact molecule are not extensively published, this document outlines prevalent and validated chromatographic techniques used for structurally similar carbamate compounds. The principles and experimental data presented here offer a robust framework for developing and validating analytical methods for this specific analyte.
The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) due to its widespread use for the analysis of non-volatile and thermally labile compounds like carbamates.[1][2][3] This guide will compare HPLC coupled with different detection systems, providing a basis for method selection based on desired sensitivity and laboratory capabilities.
Comparison of Analytical Method Performance
The following table summarizes typical performance characteristics for the analysis of carbamates using HPLC with different detectors. These values, derived from studies on analogous compounds, can serve as benchmarks for methods developed for this compound.
| Parameter | HPLC-UV | HPLC-Fluorescence (with Post-Column Derivatization) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ng/mL to µg/mL range | 0.026 to 0.065 µg/L[3] |
| Limit of Quantitation (LOQ) | µg/mL range | 18.4 to 29.7 µg L(-1)[4] |
| Accuracy (% Recovery) | Typically 90-110% | 92-140%[3] |
| Precision (%RSD) | < 5% | < 13%[3] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for quantifying the main compound and potential impurities at relatively high concentrations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for carbamate separation.
-
Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase.[5] The specific gradient program would need to be optimized for the separation of this compound from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of the analyte.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, and filter through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after Post-Column Derivatization
This highly sensitive method is ideal for trace-level analysis and is a standard approach for carbamate analysis in environmental and food samples.[1][2]
-
Instrumentation: An HPLC system coupled with a post-column derivatization unit and a fluorescence detector.
-
Column: A C8 or C18 reversed-phase column.[1]
-
Mobile Phase: A water/methanol gradient is often employed.[1]
-
Post-Column Derivatization:
-
Hydrolysis: The separated carbamates are hydrolyzed with a strong base (e.g., NaOH) at an elevated temperature to form methylamine.[1][2]
-
Derivatization: The resulting methylamine is reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[1][2]
-
-
Fluorescence Detection: Excitation and emission wavelengths are typically set around 330 nm and 465 nm, respectively.[1]
-
Sample Preparation: Similar to the HPLC-UV method, but may require a solid-phase extraction (SPE) step for sample clean-up and concentration when dealing with complex matrices.[4]
Validation of Analytical Methods
The validation of an analytical method ensures its suitability for its intended purpose.[6][7][8] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow and Comparisons
Caption: A typical workflow for analytical method validation.
Caption: Comparison of HPLC-UV and HPLC-FLD methods.
References
- 1. s4science.at [s4science.at]
- 2. agilent.com [agilent.com]
- 3. scribd.com [scribd.com]
- 4. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. wjarr.com [wjarr.com]
Navigating Amine Protection: A Cost-Effective Guide to Alternatives for tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
In the landscape of pharmaceutical research and development, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and overall cost. For the protection of the amino group in 5-methoxy-2-nitroaniline, a key intermediate in the synthesis of various bioactive molecules, tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a widely utilized compound. Its formation, typically through the use of di-tert-butyl dicarbonate (Boc anhydride), offers robust protection and straightforward deprotection. However, the pursuit of more economical and efficient synthetic routes necessitates an evaluation of viable alternatives. This guide provides a comprehensive comparison of cost-effective alternatives to the standard Boc protection of 5-methoxy-2-nitroaniline, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
At a Glance: Performance and Cost of Amine Protecting Groups
The primary alternatives to the Boc group for amine protection are the Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. The choice between these protecting groups often hinges on factors such as cost of the protecting reagent, reaction efficiency (yield and time), and the orthogonality of their deprotection conditions relative to other functional groups in the molecule.
| Protecting Group | Reagent | Typical Reagent Cost (per mole) | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc Anhydride) | ~$193 - $317 | High yield, clean reaction, easily removed with acid. | Higher cost compared to Cbz-Cl. |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | ~$35 - $82 | Lower cost, stable to acidic conditions. | Requires hydrogenolysis for deprotection, which can affect other functional groups. |
| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | ~$498 - $1817 | Mild base-labile deprotection, orthogonal to Boc and Cbz. | Significantly higher cost, potential for side reactions with the dibenzofulvene byproduct. |
Note: Reagent costs are estimates based on currently available bulk pricing and may vary between suppliers.
Experimental Comparison: Protection of 5-methoxy-2-nitroaniline
The following table summarizes typical experimental conditions and outcomes for the protection of 5-methoxy-2-nitroaniline with Boc, Cbz, and Fmoc protecting groups. Due to the electron-withdrawing nature of the nitro group, 5-methoxy-2-nitroaniline is a less nucleophilic amine, which can influence reaction conditions and yields.
| Protecting Group | Reagent | Solvent | Base | Reaction Conditions | Typical Yield |
| Boc | Boc Anhydride | Dichloromethane | Triethylamine, DMAP (cat.) | Room Temperature, 2-4 h | >95% |
| Cbz | Cbz-Cl | Dichloromethane | Triethylamine | 0 °C to Room Temperature, 3-5 h | ~90-95% |
| Fmoc | Fmoc-Cl | Dichloromethane | Pyridine | 0 °C to Room Temperature, 2-4 h | ~85-90% |
Detailed Experimental Protocols
Synthesis of this compound (Boc Protection)
To a solution of 5-methoxy-2-nitroaniline (1.0 eq) in dichloromethane, triethylamine (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Synthesis of Benzyl (5-methoxy-2-nitrophenyl)carbamate (Cbz Protection)
To a solution of 5-methoxy-2-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, benzyl chloroformate (1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3-5 hours. After completion, the reaction is diluted with dichloromethane and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the Cbz-protected product.
Synthesis of (9H-fluoren-9-yl)methyl (5-methoxy-2-nitrophenyl)carbamate (Fmoc Protection)
To a solution of 5-methoxy-2-nitroaniline (1.0 eq) in dichloromethane at 0 °C, pyridine (1.2 eq) is added, followed by the dropwise addition of a solution of 9-fluorenylmethoxycarbonyl chloride (1.1 eq) in dichloromethane. The reaction is stirred at room temperature for 2-4 hours. The reaction mixture is then diluted with dichloromethane and washed with 1N HCl, water, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is often purified by column chromatography to afford the Fmoc-protected aniline.
Deprotection Strategies
The choice of protecting group is intrinsically linked to the deprotection strategy, which must be compatible with the overall synthetic plan.
| Protecting Group | Deprotection Reagent | Conditions |
| Boc | Trifluoroacetic acid (TFA) or HCl | Acidic conditions, typically in a solvent like dichloromethane or dioxane. |
| Cbz | H₂, Pd/C | Catalytic hydrogenolysis. |
| Fmoc | Piperidine | Basic conditions, typically a 20% solution in DMF. |
Signaling Pathway and Experimental Workflow
The target molecule, this compound, is a key intermediate in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The following diagrams illustrate the synthetic workflow for this intermediate and its role in the context of EGFR signaling.
Caption: Synthetic workflow from the starting aniline to the final drug, Omisertinib.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Omisertinib.
Conclusion
While the Boc protecting group, introduced via Boc anhydride, provides a reliable and high-yielding route to this compound, a careful consideration of cost and synthetic strategy may lead researchers to viable alternatives. The Cbz group, introduced with the significantly more affordable Cbz-Cl, offers a compelling cost advantage for large-scale synthesis, provided that the required hydrogenolysis deprotection is compatible with other functionalities. The Fmoc group, although the most expensive option, offers the mildest deprotection conditions, making it suitable for syntheses involving sensitive substrates. Ultimately, the optimal choice of protecting group will depend on a balanced assessment of economic factors, reaction efficiency, and the specific requirements of the overall synthetic route. This guide provides the necessary data to facilitate a more informed and strategic decision-making process for researchers in the field.
A Spectroscopic Comparison of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate and Related Compounds
This guide provides a detailed spectroscopic comparison of this compound with its structural isomers and the parent amine, 5-methoxy-2-nitroaniline. The data presented is essential for researchers and professionals in drug development and organic synthesis for reaction monitoring, quality control, and structural elucidation.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and related compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| This compound | 1.54 (s, 9H) , 3.88 (s, 3H), 7.17 (dd, J=8.7, 2.8 Hz, 1H), 7.41 (d, J=8.7 Hz, 1H), 7.56 (d, J=2.7 Hz, 1H)[1] | 28.2 , 81.8 , 56.1, 110.3, 119.9, 120.0, 132.4, 149.5, 152.2, 159.9[1][2] | 3414 (N-H), 2934 (C-H), 1690 (C=O, carbamate) , 1616 (C=C, aromatic), 1540 (NO₂, asym), 1340 (NO₂, sym), 1283 (C-N), 1158 (C-O)[3] | 268.11 (M⁺) |
| tert-Butyl (4-methoxy-2-nitrophenyl)carbamate | 1.51 (s, 9H) , 3.85 (s, 3H), 7.01 (dd, J=9.0, 2.5 Hz, 1H), 7.25 (d, J=2.5 Hz, 1H), 8.08 (d, J=9.0 Hz, 1H) | 28.3 , 80.3 , 55.8, 109.8, 115.6, 128.9, 135.7, 147.9, 152.9, 158.2 | Not explicitly found | 268.27 (M⁺)[4] |
| tert-Butyl (2-methoxy-5-nitrophenyl)carbamate | Not explicitly found | Not explicitly found | Not explicitly found | 268.27 (M⁺) |
| 5-Methoxy-2-nitroaniline | 3.80 (s, 3H), 6.20 (d, J=2.7 Hz, 1H), 6.35 (dd, J=8.8, 2.7 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H) | 55.5, 98.6, 106.9, 129.1, 139.8, 149.2, 163.5 | 3480, 3360 (N-H), 1630 (N-H bend), 1580, 1480 (C=C), 1510 (NO₂, asym), 1340 (NO₂, sym), 1240 (C-O) | 168.15 (M⁺) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[5][6] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[2][5] Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[7] Solid samples can be analyzed as KBr pellets.[3][8] Liquid samples can be analyzed as a neat film between salt plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][9] High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in determining the elemental composition of the molecule.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer.[10] Samples are dissolved in a suitable solvent, like ethanol or acetonitrile, and the absorbance is measured over a specific wavelength range, typically 200-800 nm.[10]
Visualizations
The following diagrams illustrate the synthesis of the target compound and a structural comparison of the analyzed compounds.
Caption: Synthetic pathway for this compound.
Caption: Structural relationships of the analyzed compounds.
References
- 1. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Tert-butyl 4-methoxy-2-nitrophenylcarbamate | C12H16N2O5 | CID 10730597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Reactivity of Substituted Nitrophenylcarbamates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of nitrophenylcarbamates is a critical parameter in various applications, particularly in the design of prodrugs and chemical sensors. The electronic nature of substituents on the nitrophenyl ring plays a pivotal role in modulating the susceptibility of the carbamate bond to cleavage, thereby controlling the release of an active compound or a signaling molecule. This guide provides a comparative analysis of the reactivity of different substituted nitrophenylcarbamates, supported by experimental data and detailed methodologies.
Influence of Substituents on Reactivity: A Hammett Analysis Perspective
The reactivity of substituted nitrophenylcarbamates towards hydrolysis or aminolysis is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the reactivity. This relationship can be quantified using the Hammett equation, which relates the reaction rate constant (k) to the substituent constant (σ):
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted compound, and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
Studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates have demonstrated a significant Hammett sensitivity, with a ρ value of +2.86.[1] This positive value confirms that electron-withdrawing substituents substantially increase the rate of hydrolysis. For substituents like 4-nitro, 4-cyano, and 4-acetyl, σ⁻ values are required for a better correlation, indicating a through-resonance interaction that stabilizes the transition state of the rate-determining step.[1] Similarly, in the context of enzymatic inhibition, electron-withdrawing groups on O-phenyl carbamates increase their reactivity, leading to faster covalent modification of enzyme active sites.[2]
Based on these principles, the expected order of reactivity for nitrophenylcarbamates towards nucleophilic attack (e.g., hydrolysis) is as follows:
2,4-Dinitrophenylcarbamate > 4-Nitrophenylcarbamate > Phenylcarbamate
The presence of two nitro groups in the 2,4-dinitrophenyl derivative significantly enhances the leaving group potential of the corresponding phenoxide, leading to a faster reaction rate compared to the monosubstituted 4-nitrophenyl analog.
Quantitative Comparison of Hydrolysis Rates
| Substituent on Phenyl Ring | Hammett Constant (σ) | Expected Relative Hydrolysis Rate |
| 2,4-Dinitro | ~1.03 (sum of σ_ortho and σ_para for NO₂) | Very High |
| 4-Nitro | 0.78 | High |
| 4-Cyano | 0.66 | High |
| 4-Acetyl | 0.50 | Moderate to High |
| 4-Chloro | 0.23 | Moderate |
| H (Unsubstituted) | 0.00 | Low |
| 4-Methoxy | -0.27 | Very Low |
Note: The Hammett constants are approximate values and can vary slightly depending on the reaction and conditions.
Experimental Protocols
General Synthesis of Substituted Nitrophenylcarbamates
Substituted nitrophenylcarbamates can be synthesized by reacting the corresponding substituted nitrophenol with an isocyanate or by reacting a primary or secondary amine with a substituted nitrophenyl chloroformate.[3]
Example Protocol for Synthesis of a N-Aryl Nitrophenylcarbamate:
-
Dissolve the desired substituted nitrophenol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base, such as triethylamine or pyridine (1.1 eq.), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the desired isocyanate (1.0 eq.) or chloroformate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1 M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry
The hydrolysis of nitrophenylcarbamates can be conveniently monitored by UV-Vis spectrophotometry. The cleavage of the carbamate bond releases the corresponding nitrophenolate ion, which has a characteristic yellow color and a strong absorbance at a specific wavelength (e.g., ~400-413 nm for 4-nitrophenolate).[4][5][6]
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substituted nitrophenylcarbamate in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a series of buffer solutions of the desired pH (e.g., phosphate or borate buffers for alkaline hydrolysis).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the corresponding nitrophenolate ion.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Kinetic Measurement:
-
Add a known volume of the buffer solution to a cuvette.
-
Initiate the reaction by adding a small aliquot of the nitrophenylcarbamate stock solution to the cuvette and mix thoroughly.
-
Immediately begin recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
The initial rate of the reaction can be determined from the initial linear portion of the curve.
-
The pseudo-first-order rate constant (k_obs) can be calculated by fitting the data to a first-order rate equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
The second-order rate constant can be determined by measuring k_obs at different concentrations of the nucleophile (e.g., hydroxide ion).
-
Visualizing Reaction Mechanisms and Workflows
Caption: General mechanism of nitrophenylcarbamate hydrolysis.
References
- 1. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like tert-Butyl (5-methoxy-2-nitrophenyl)carbamate are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and data from structurally similar compounds.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe chemical handling. Based on data from analogous compounds, this compound is anticipated to present the following risks:
-
Acute Oral Toxicity : Similar carbamate compounds are classified as harmful if swallowed.[1][2][3]
-
Skin and Eye Irritation : Direct contact may cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Environmental Hazards : This compound should not be allowed to enter drains or the environment, as its effects on aquatic life have not been fully determined.[2][4]
Given these potential hazards, a stringent disposal protocol is necessary to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1] |
| Skin Protection | - Gloves : Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat : A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[5] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate : If a significant amount is spilled, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing the full PPE outlined in the table above.
-
Contain the Spill : For solid spills, carefully sweep up the material to avoid generating dust.[4][5] Use a dustpan and brush designated for chemical waste.
-
Collect and Label : Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a suitable, sealable, and clearly labeled hazardous waste container.
-
Decontaminate the Area : Wipe down the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials : All materials used for cleanup, including gloves, must be disposed of as hazardous waste.[5]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be handled systematically to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical. Do not mix this waste stream with other incompatible waste.
-
Solid Waste : Collect any unused or waste solid this compound in a clearly labeled, sealed container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic waste.
-
Contaminated Materials : Any items that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, must be disposed of as hazardous waste.[5]
Step 2: Waste Labeling
All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step 3: Storage Pending Disposal
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]
Step 4: Final Disposal
All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash .[4][5]
Disposal Workflow Diagram
Caption: A workflow for the proper segregation and disposal of waste.
Emergency Procedures
In the event of an exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][5] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[5] |
Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl (5-methoxy-2-nitrophenyl)carbamate. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields, meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield may be worn over goggles for added protection.[1][2] | Protects eyes from splashes and dust.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart. Never wear leather or fabric gloves.[3][4] | Prevents skin contact and absorption.[1] |
| Body Protection | A lab coat or a chemically resistant apron with sleeves. For larger quantities or increased risk of splashing, a chemical-resistant suit may be necessary.[1][3] | Protects the body from spills and splashes.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood, if dust is generated, or if exposure limits are exceeded.[1] | Prevents inhalation of dust, mists, or vapors which may be harmful.[3] |
| Footwear | Closed-toe, chemical-resistant boots or shoes. Pant legs should be worn outside of boots to prevent chemicals from entering.[5] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Read and Understand: Before beginning work, thoroughly read and understand the safety information for similar compounds.
-
Work Area: Conduct all handling in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid contact with the eyes, skin, and clothing.[1]
-
Minimize Dust: Handle the solid material carefully to minimize dust generation and accumulation.[1]
-
Prevent Inhalation: Do not inhale the substance.[1]
-
Static Discharge: If transferring large quantities, ground and bond containers and receiving equipment to prevent static discharge.[1]
After Handling:
-
Decontamination: Thoroughly wash hands and face with soap and water after handling.[1]
-
Remove PPE: Remove contaminated clothing and PPE carefully to avoid cross-contamination. Wash contaminated clothing before reuse.[1][5]
-
No Food or Drink: Do not eat, drink, or smoke in the work area.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[2]
Waste Identification and Segregation:
-
Hazardous Waste: Treat all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.[2][6]
-
Segregation: Keep this waste stream separate from non-hazardous and other incompatible chemical wastes.[2]
Containerization:
-
Dedicated Container: Use a dedicated, properly labeled, and sealable container for all waste.[2]
-
Compatibility: The container material must be compatible with the chemical.
-
Labeling: Clearly label the container as "Hazardous Waste" and identify the contents as "this compound waste."[2]
Storage and Disposal:
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[2]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
